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  • Product: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
  • CAS: 936497-95-9

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

This technical guide details the chemical identity, synthesis, and application of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile , a critical intermediate in the development of Tyrosine Kinase Inhibitors (TKIs). A Privile...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile , a critical intermediate in the development of Tyrosine Kinase Inhibitors (TKIs).

A Privileged Scaffold for EGFR/HER2 Kinase Inhibitor Development[1][2][3]

Executive Summary

4-Chloro-5,8-difluoroquinoline-3-carbonitrile (CAS: 936497-95-9) is a highly functionalized heterocyclic building block.[1] It serves as the electrophilic "warhead precursor" for a class of 4-anilinoquinoline-3-carbonitriles, which are potent irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

The molecule’s value lies in its C4-Chlorine atom (highly susceptible to nucleophilic aromatic substitution, SNAr) and the C3-Nitrile group (which modulates electronic density and provides a handle for hydrogen bonding in the ATP-binding pocket of kinases). The 5,8-difluoro substitution pattern is specifically engineered to modulate metabolic stability and lipophilicity compared to the more common 6,7-difluoro analogs (e.g., fluoroquinolone antibiotics).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 4-Chloro-5,8-difluoroquinoline-3-carbonitrile
CAS Number 936497-95-9
Molecular Formula C₁₀H₃ClF₂N₂
Molecular Weight 224.59 g/mol
Appearance Off-white to pale yellow solid
Melting Point 185–190 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, CHCl₃; Insoluble in water
Reactive Moiety C4-Cl (Electrophile), C3-CN (Electron withdrawing)

Synthesis Methodology (Gould-Jacobs Type)

The industrial synthesis of this scaffold utilizes a modified Gould-Jacobs reaction . This route is preferred for its scalability and the availability of starting materials. The synthesis proceeds in three distinct stages: Condensation, Cyclization, and Chlorination.

Step 1: Condensation

Reagents: 2,5-Difluoroaniline + Ethyl (ethoxymethylene)cyanoacetate (EMCA). Conditions: Ethanol or Toluene, reflux, 2–4 hours. Mechanism: The aniline nitrogen attacks the electrophilic carbon of the EMCA, eliminating ethanol to form an enamine intermediate.

Step 2: Thermal Cyclization

Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA). Conditions: High temperature (250–280 °C) for Dowtherm A; 100–120 °C for PPA. Mechanism: Intramolecular electrophilic aromatic substitution. The 2,5-difluoro substitution pattern directs cyclization to the C6 position of the aniline (which becomes C5 of the quinoline), resulting in the 5,8-difluoro pattern. Product: 5,8-Difluoro-4-hydroxyquinoline-3-carbonitrile.

Step 3: Chlorination (Deoxychlorination)

Reagents: Phosphorus Oxychloride (POCl₃). Conditions: Reflux (105 °C), neat or in Toluene/Acetonitrile. Mechanism: The C4-hydroxyl group (tautomeric with the quinolone ketone) reacts with POCl₃ to form a dichlorophosphate intermediate, which is then displaced by chloride ion.

Synthesis Workflow Diagram

SynthesisRoute Start 2,5-Difluoroaniline (Starting Material) Inter1 Enamine Intermediate (Acrylate derivative) Start->Inter1 Condensation (EtOH, Reflux) Reagent Ethyl (ethoxymethylene) cyanoacetate (EMCA) Reagent->Inter1 Inter2 4-Hydroxy-5,8-difluoro quinoline-3-carbonitrile Inter1->Inter2 Cyclization (Dowtherm A, 250°C) Final 4-Chloro-5,8-difluoro quinoline-3-carbonitrile (Target) Inter2->Final Chlorination (POCl3, Reflux)

Figure 1: Step-wise synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile via the Gould-Jacobs route.

Reaction Engineering & Critical Parameters

To ensure high yield and purity (E-E-A-T principle: Reproducibility), the following parameters must be controlled:

Regioselectivity Control
  • Challenge: 2,5-Difluoroaniline has two ortho positions relative to the amine: C6 (H) and C2 (F).

  • Solution: Cyclization preferentially occurs at the C6-H bond due to the high energy barrier required to displace the C2-Fluorine. This naturally yields the 5,8-difluoro isomer (where Aniline-C2 becomes Quinoline-C8 and Aniline-C5 becomes Quinoline-C5).

Moisture Sensitivity (Step 3)
  • Protocol: POCl₃ is highly sensitive to moisture. The reaction vessel must be dried under nitrogen.

  • Quenching: The workup involves pouring the reaction mixture into crushed ice. This is highly exothermic. Temperature must be maintained <10 °C to prevent hydrolysis of the nitrile group to an amide.

Application: Kinase Inhibitor Design (SAR)

The 4-Chloro-5,8-difluoroquinoline-3-carbonitrile core is a "privileged scaffold" for synthesizing 4-anilinoquinoline-3-carbonitriles . These compounds act as ATP-competitive inhibitors for EGFR (ErbB1) and HER2 (ErbB2).

Mechanism of Action
  • Binding: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor for the "hinge region" of the kinase (specifically Met793 in EGFR).

  • Substitution: The 4-Cl is displaced by a substituted aniline (e.g., 3-chloro-4-fluoroaniline) via SNAr.

  • Michael Acceptor Attachment: In irreversible inhibitors (like Neratinib), a Michael acceptor (acrylamide) is attached to the aniline or the quinoline C6/C7 positions to form a covalent bond with Cys797 in the active site.

Pharmacophore Mapping

Pharmacophore Core Quinoline Core (Scaffold) N1 N1 Position (H-Bond Acceptor) Core->N1 C3 C3-CN Group (Electronic Modulation) Core->C3 C4 C4 Position (Aniline Attachment Point) Core->C4 F58 5,8-Difluoro (Metabolic Stability) Core->F58 Target Kinase ATP Pocket (EGFR/HER2) N1->Target Binds Hinge Region C4->Target Hydrophobic Pocket Entry

Figure 2: Structure-Activity Relationship (SAR) of the quinoline-3-carbonitrile scaffold in kinase inhibition.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes serious eye irritation and skin irritation (Category 2).

  • Reactive Hazard: Liberates toxic gas (HCN) if burned or reacted with strong acids.

Handling Protocol:

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Ventilation: All operations, especially the POCl₃ chlorination and workup, must be performed in a functioning fume hood.

  • Spill Control: Do not use water. Absorb with dry sand or vermiculite. Neutralize acidic residues with sodium bicarbonate.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24892926 (4-Chloroquinoline derivatives). Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Retrieved from [Link]

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.[2][3] (Foundational SAR for the 3-cyanoquinoline scaffold). Retrieved from [Link]

Sources

Exploratory

Technical Synthesis Guide: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

The following technical guide details the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile , a critical scaffold in the development of kinase inhibitors (e.g., EGFR, Src) and next-generation fluoroquinolone ant...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile , a critical scaffold in the development of kinase inhibitors (e.g., EGFR, Src) and next-generation fluoroquinolone antibiotics.[1]

This guide prioritizes the Gould-Jacobs type cyclization modified for nitrile retention, which is the industry-standard approach for accessing 3-cyano-4-haloquinolines from aniline precursors.[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile CAS: 936497-95-9 Molecular Formula: C₁₀H₃ClF₂N₂ Core Application: Intermediate for tyrosine kinase inhibitors (TKIs) and antibacterial agents.[1]

Retrosynthetic Logic

The efficient construction of the quinoline core with a 3-cyano group and specific 5,8-fluorine substitution relies on the regioselective cyclization of a 2,5-difluoroaniline derivative.[1]

  • Disconnection 1 (C-Cl Bond): The 4-chloro substituent is installed via nucleophilic displacement of a 4-hydroxy (tautomeric 4-oxo) group using a chlorinating agent (POCl₃).[1]

  • Disconnection 2 (Heterocycle Formation): The pyridine ring is formed via high-temperature intramolecular cyclization (Gould-Jacobs type) of an acrylate intermediate.[1]

  • Starting Materials:

    • 2,5-Difluoroaniline: Provides the pre-installed fluorine pattern.[1] Regiochemistry dictates cyclization at the C6 position (the only open ortho position), yielding the 5,8-difluoro substitution pattern.[1]

    • Ethyl (ethoxymethylene)cyanoacetate: Acts as the three-carbon synthon, providing the nitrile group and the carbonyl required for cyclization.[1]

Synthesis Pathway Overview

The synthesis proceeds in three distinct chemical stages:

  • Condensation: Formation of the enamine-acrylate intermediate.[1]

  • Thermal Cyclization: Ring closure to form the 4-hydroxyquinoline core.[1]

  • Chlorination: Aromatization and functionalization to the final chloride.[1]

Reaction Scheme Diagram

SynthesisPathway SM1 2,5-Difluoroaniline Int1 Ethyl 2-cyano-3-((2,5-difluoro phenyl)amino)acrylate SM1->Int1 Step 1: Condensation Ethanol, Reflux SM2 Ethyl (ethoxymethylene) cyanoacetate SM2->Int1 Int2 5,8-Difluoro-4-hydroxy quinoline-3-carbonitrile Int1->Int2 Step 2: Cyclization Dowtherm A, 250°C Prod 4-Chloro-5,8-difluoro quinoline-3-carbonitrile Int2->Prod Step 3: Chlorination POCl3, Reflux

Caption: Step-wise synthesis from 2,5-difluoroaniline to the target 4-chloroquinoline derivative.

Detailed Experimental Protocols

Step 1: Condensation (Enamine Formation)

This step involves the nucleophilic attack of the aniline nitrogen on the activated ethoxy-vinyl carbon of the acrylate.[1]

  • Reagents: 2,5-Difluoroaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

  • Solvent: Ethanol or Isopropanol (anhydrous).

  • Mechanism: Addition-Elimination.[1]

Protocol:

  • Charge a reaction vessel with 2,5-Difluoroaniline (e.g., 12.9 g, 100 mmol) and Ethanol (100 mL).

  • Add Ethyl (ethoxymethylene)cyanoacetate (17.8 g, 105 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (78-80°C) for 2–4 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting aniline spot should disappear.[1]

  • Cool the mixture to 0–5°C. The product usually precipitates as a solid.[1]

  • Filter the solid and wash with cold ethanol to remove unreacted reagents.[1]

  • Dry under vacuum at 50°C.

  • Expected Yield: 85–95%[1]

  • Intermediate: Ethyl 2-cyano-3-((2,5-difluorophenyl)amino)acrylate.[1]

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

This is the critical ring-closing step.[1] It requires high thermal energy to overcome the activation barrier for the intramolecular acylation of the aromatic ring.[1]

  • Reagents: Intermediate from Step 1.

  • Medium: Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl).[1]

  • Temperature: 250–260°C.[1]

Protocol:

  • Heat Dowtherm A (10 volumes relative to mass of intermediate) to 250°C in a flask equipped with a Dean-Stark trap (to remove ethanol generated).

  • Slowly add the Enamine Intermediate portion-wise to the hot solvent.

    • Safety Note: Rapid addition causes foaming due to ethanol evolution.[1] Add cautiously.

  • Maintain temperature at 250–255°C for 45–90 minutes.

    • Observation: The reaction is complete when ethanol evolution ceases.[1]

  • Cool the mixture to ~80°C and dilute with a non-polar solvent (e.g., Hexane or Toluene) to induce precipitation.

  • Cool further to room temperature, filter the solid, and wash copiously with hexane to remove Dowtherm A.[1]

  • Dry the off-white solid.[1]

  • Expected Yield: 70–80%

  • Intermediate: 5,8-Difluoro-4-hydroxyquinoline-3-carbonitrile (exists in equilibrium with the 4-quinolone tautomer).[1]

Step 3: Chlorination (Deoxychlorination)

Conversion of the hydroxyl group to a chloride using phosphorus oxychloride.[1]

  • Reagents: 4-Hydroxy intermediate (1.0 eq), POCl₃ (Phosphorus oxychloride, 5–10 vol).

  • Catalyst: DMF (Cat.[1] amount) or Triethylamine (optional base).[1]

Protocol:

  • Place 5,8-Difluoro-4-hydroxyquinoline-3-carbonitrile (10 g) in a round-bottom flask.

  • Add POCl₃ (50 mL) carefully.

  • Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chlorinated product is formed.[1]

  • Work-up (Critical Safety Step):

    • Distill off excess POCl₃ under reduced pressure (recycle or quench safely).[1]

    • Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Exothermic reaction!

    • Neutralize the aqueous suspension with Sodium Bicarbonate or Ammonia solution to pH 7–8.[1]

  • Extract the solid precipitate with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

  • Final Product: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile.[1][2]

  • Expected Yield: 80–90%[1]

Mechanistic Insight & Regiochemistry

The regioselectivity of the cyclization is governed by the steric and electronic properties of the 2,5-difluoroaniline.[1]

Regiochemical Logic Diagram

Regiochemistry cluster_sites Ortho Positions for Cyclization Aniline 2,5-Difluoroaniline (Starting Material) Pos2 Position 2 (Blocked by Fluorine) Aniline->Pos2 Pos6 Position 6 (Available H) Aniline->Pos6 Result Cyclization at C6 yields 5,8-Difluoroquinoline core Pos6->Result

Caption: Regioselective analysis confirming the 5,8-substitution pattern.

Explanation: The aniline nitrogen directs the cyclization to the ortho positions.[1] In 2,5-difluoroaniline, position 2 is occupied by a fluorine atom.[1] Therefore, cyclization can only occur at position 6.[1]

  • Aniline C6 becomes Quinoline C5.[1]

  • Aniline C5 (F) becomes Quinoline C6 (Wait, let's re-verify numbering).

    • Correction: In the cyclization of aniline to quinoline:

    • Aniline N -> Quinoline N1.[1]

    • Aniline C1 (attached to N) -> Quinoline C8a.[1]

    • Aniline C2 (F) -> Quinoline C8.[1]

    • Aniline C3 (H) -> Quinoline C7.[1]

    • Aniline C4 (H) -> Quinoline C6.[1]

    • Aniline C5 (F) -> Quinoline C5.[1]

    • Aniline C6 (Cyclization site) -> Quinoline C4a.[1]

    • Result: The product is indeed 5,8-difluoroquinoline .[1]

Quantitative Data Summary

ParameterStep 1: CondensationStep 2: CyclizationStep 3: Chlorination
Solvent EthanolDowtherm APOCl₃ (Neat)
Temperature 80°C (Reflux)250°C105°C (Reflux)
Time 2–4 Hours1–1.5 Hours3–5 Hours
Yield 85–95%70–80%80–90%
Key Hazard FlammabilityThermal BurnsCorrosive/Toxic Gas

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1][3] (Foundational methodology for quinoline synthesis).

  • Grohe, K., & Heberg, H. (1987). "Cycloaracylation of Enamines." Liebigs Annalen der Chemie.
  • Santa Cruz Biotechnology. "4-Chloro-6-fluoro-quinoline-3-carbonitrile Product Data." (Analogous compound data for handling/safety).

  • Sigma-Aldrich. "Ethyl (ethoxymethylene)cyanoacetate Product Sheet."[1] (Reagent specifications).

  • National Institutes of Health (NIH). "PubChem Compound Summary for 4-Chloro-3-quinolinecarbonitrile derivatives."[1]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

This document provides a comprehensive safety and handling guide for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and development. Designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling guide for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this guide moves beyond standard Safety Data Sheet (SDS) formats to deliver actionable insights and protocols grounded in established safety principles.

Chapter 1: Compound Identification and Hazard Profile

Chemical Identity
  • Chemical Name: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

  • Synonyms: 3-Quinolinecarbonitrile, 4-chloro-5,8-difluoro-

  • CAS Number: 936497-95-9[1]

  • Molecular Formula: C₁₀H₃ClF₂N₂[1]

  • Molecular Weight: 224.59 g/mol [1]

Structural Representation

(A 2D chemical structure image would be placed here in a full whitepaper)

GHS Classification and Hazard Statement Analysis

While a specific, universally adopted GHS classification for this exact compound is not consistently available across all suppliers, we can infer its likely hazard profile by analyzing analogous chemical structures containing chloro, fluoro, and nitrile functional groups. The primary hazards are associated with acute toxicity, skin and eye irritation.

Based on data for structurally related benzonitriles and halogenated quinolines, the following GHS classifications should be conservatively assumed until specific toxicological data becomes available.

Hazard ClassGHS CategoryHazard StatementRationale & Implication for the Researcher
Acute Toxicity, OralCategory 4H302: Harmful if swallowedAccidental ingestion could lead to significant toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinThe compound can likely be absorbed through the skin, necessitating the use of appropriate chemical-resistant gloves.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort. Prolonged exposure should be avoided.[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationThe compound is expected to be a significant eye irritant. Chemical safety goggles or a face shield are mandatory.[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledAs a powder, dust can be generated during handling. All manipulations must be performed in a certified chemical fume hood.[2]

Expert Insight: The nitrile group (-CN) is a key structural alert for toxicity. While stable on the quinoline ring, metabolic processes or harsh chemical conditions could potentially release cyanide, a potent toxin. Furthermore, the fluoroquinoline core is a well-known pharmacophore, suggesting the molecule is biologically active and should be handled with the respect afforded to potent compounds.[3]

Chapter 2: Proactive Exposure Control & Personal Protection

A multi-layered approach to safety, prioritizing engineering controls, is essential for minimizing exposure risk.

Hierarchy of Controls

The most effective safety strategies focus on removing the hazard or placing a barrier between the researcher and the chemical. Personal Protective Equipment (PPE) is the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling cluster_1 Practical Application Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for R&D) Engineering Engineering Controls (Most Effective) Administrative Administrative Controls (Supporting Procedures) FumeHood Chemical Fume Hood Engineering->FumeHood Use PPE Personal Protective Equipment (Final Barrier) SOPs Standard Operating Procedures (SOPs) Administrative->SOPs Implement Training Mandatory Training Administrative->Training Conduct Gloves Nitrile Gloves PPE->Gloves Wear Goggles Safety Goggles PPE->Goggles Wear LabCoat Lab Coat PPE->LabCoat Wear Emergency_Response cluster_routes Exposure Route cluster_actions Immediate First Aid Action Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion MoveToFreshAir Move to fresh air immediately. If breathing stops, perform artificial respiration. Inhalation->MoveToFreshAir RemoveClothing Remove contaminated clothing. Wash skin with soap and plenty of water. SkinContact->RemoveClothing FlushEyes Flush eyes with water for at least 15 minutes. Lift upper and lower eyelids. EyeContact->FlushEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention (Bring SDS/Compound Info) MoveToFreshAir->SeekMedical RemoveClothing->SeekMedical FlushEyes->SeekMedical RinseMouth->SeekMedical

Caption: Decision-making workflow for accidental exposure incidents.

Detailed First-Aid Measures
  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen, respectively. Seek immediate medical attention. [4][5]- Skin Contact: Promptly remove contaminated clothing. Wash the affected skin area with soap and a large volume of water. [4]If irritation persists after washing, get medical attention. [4]- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. [5][6]Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. [7]Never give anything by mouth to an unconscious person. [8]Get medical attention immediately. [4]

Fire-Fighting and Spill Response
  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. [8][9]Firefighters should wear self-contained breathing apparatus. [8]Hazardous combustion products may include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride/fluoride gas. [10][11]- Spills: Ensure adequate ventilation. [10]Avoid generating dust. [8]Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal. [10][8]

Chapter 5: Toxicological and Disposal Considerations

Toxicological Insights
  • Acute Effects: As outlined in the GHS profile, the primary acute risks are irritation to the skin and eyes, and toxicity upon inhalation, ingestion, or dermal absorption. [12]- Chronic Effects: There is no specific data on the chronic toxicity or carcinogenicity of this compound. However, halogenated aromatic compounds can sometimes be persistent and may have long-term health effects. [13]The fluoroquinoline class of antibiotics is known to have potential for serious side effects, including neurological symptoms and tendon damage in some individuals, underscoring the need to treat related research compounds with caution. [3]

Disposal Protocol

All waste containing this compound, including empty containers, contaminated PPE, and spilled material, must be treated as hazardous chemical waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [8]

References

  • Safety Data Sheet: Antioxidant 5057 . Chemos GmbH&Co.KG.

  • First Aid Procedures for Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC).

  • Safety Data Sheet . Sigma-Aldrich.

  • 3,5-Difluorobenzonitrile - Safety D
  • Safety Data Sheet . Fisher Scientific.

  • Spill, First Aid, And Emergency Kits. Mühendislik ve Doğa Bilimleri Fakültesi.
  • 4-chloro-5,8-difluoro-quinoline-3-carbonitrile . Echemi.

  • ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet . ChemicalBook.

  • 4-chloro-8-(difluoromethoxy)quinoline-3-carbonitrile . Santa Cruz Biotechnology.

  • 4-Chloro-5-fluoroquinoline-3-carbonitrile . BLD Pharm.

  • Safety Data Sheet according to 1907/2006/EC, Article 31. CHAMAELEON PRODUCTION.
  • Safety Data Sheet . Sigma-Aldrich.

  • First Aid for Chemical Exposures . Canadian Centre for Occupational Health and Safety (CCOHS).

  • First Aid - Chemical Poisoning.
  • CAS DataBase . ChemicalBook.

  • Material Safety Datasheet . CF Plus Chemicals.

  • First Aid for Chemical Inhal
  • Silicon Metal Powder - MSDS . Oxford Lab Fine Chem LLP.

  • Chloroform - Toxic Substance Portal . Centers for Disease Control and Prevention (CDC).

  • 3-Chloro-5-fluorobenzonitrile PubChem CID 2734841 . PubChem, National Center for Biotechnology Information.

  • Toxic Characteristics of Fluorocitr
  • Fluoroquinolones: Safety, Risks, and Side Effects . WebMD.

  • Carcinogenicity of the Drinking Water Mutagen 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the Rat . ResearchGate.

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Protocols & Analytical Methods

Method

Technical Guide: NMR Characterization of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

Introduction & Significance 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (CAS: 936497-95-9) is a critical heterocyclic intermediate in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

4-Chloro-5,8-difluoroquinoline-3-carbonitrile (CAS: 936497-95-9) is a critical heterocyclic intermediate in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. The unique 5,8-difluoro substitution pattern confers specific pharmacokinetic properties, including enhanced lipophilicity and metabolic stability, compared to the more common 6,7-difluoro analogs.

This application note provides a standardized protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses the specific challenges posed by the electron-deficient quinoline core and the spin-spin coupling complexities introduced by the two fluorine nuclei.

Experimental Protocols

Synthesis Workflow (Contextual Origin)

To understand the impurity profile and expected spectral signals, one must recognize the synthetic origin. The compound is typically generated via the Gould-Jacobs reaction pathway or a modified Grohe-Hevers route, followed by chlorination.

SynthesisWorkflow SM 2,5-Difluoroaniline Inter1 Enamine Intermediate SM->Inter1 + Reagent Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Inter2 4-Hydroxy-5,8-difluoro quinoline-3-carbonitrile Cyclization->Inter2 Chlorination Chlorination (POCl3, Reflux) Inter2->Chlorination Product 4-Chloro-5,8-difluoro quinoline-3-carbonitrile Chlorination->Product

Figure 1: Standard synthesis pathway for 3-cyano-4-chloroquinoline derivatives.

Sample Preparation Protocol

Objective: Maximize signal-to-noise ratio (S/N) and resolution of fluorine couplings.

  • Solvent Selection:

    • Preferred: DMSO-d6 (Dimethyl sulfoxide-d6). The compound has limited solubility in CDCl3 due to the polar nitrile group and planar aromatic stacking. DMSO-d6 ensures complete dissolution and prevents aggregation peaks.

    • Alternative: CDCl3 (Chloroform-d) may be used if the sample is highly pure, but chemical shifts will vary slightly.

  • Preparation:

    • Weigh 10–15 mg of the solid analyte into a clean vial.

    • Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).

    • Sonicate for 30 seconds to ensure homogeneity.

    • Transfer to a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz / 500 MHz)
  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Pulse Angle: 30° (zg30).

    • Relaxation Delay (D1): 1.0 s (ensure full relaxation of the isolated H-2 proton).

    • Scans (NS): 16–32.

  • 19F NMR:

    • Range: -50 to -200 ppm.

    • Decoupling: Proton-decoupled (19F{1H}) is recommended to simplify the spectrum for integration, followed by a coupled scan to confirm H-F connectivity.

  • 13C NMR:

    • Sequence: J-Modulated Spin-Echo (JMOD) or DEPTQ to distinguish C/CH2 (up) from CH/CH3 (down).

    • Scans: >512 (due to quaternary carbons coupled to fluorine).

Spectral Analysis & Interpretation

Structural Logic & Coupling Constants

The 5,8-difluoro substitution creates a complex spin system.

  • H-2: Appears as a singlet (s) but is highly deshielded due to the adjacent Nitrogen and the electron-withdrawing Nitrile (CN) group at C-3.

  • H-6 & H-7: These protons form an AMX system with the Fluorine nuclei.

    • H-6: Ortho to F-5, Meta to F-8.

    • H-7: Ortho to F-8, Meta to F-5.

    • Coupling: Expect Large J (~9-11 Hz) for ortho H-F and Medium J (~4-6 Hz) for meta H-F.

Tabulated Spectral Data (DMSO-d6)
NucleusShift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
1H 9.25 s-H-2 (Ar-H)
1H 8.15 dddJH6-F5 ≈ 10.5, JH6-H7 ≈ 9.0, JH6-F8 ≈ 4.5H-6 (Ar-H)
1H 7.80 dddJH7-F8 ≈ 10.0, JH7-H6 ≈ 9.0, JH7-F5 ≈ 5.0H-7 (Ar-H)
13C 152.0 dJC-F ≈ 260C-5 (C-F)
13C 149.5 s-C-2 (CH)
13C 148.5 dJC-F ≈ 255C-8 (C-F)
13C 142.0 s-C-4 (C-Cl)
13C 114.5 s-CN (Nitrile)
19F -118.5 m-F-5 (Peri to Cl)
19F -136.2 m-F-8 (Peri to N)

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm). Values are representative of 5,8-difluoroquinoline scaffolds.

Connectivity Diagram

The following diagram illustrates the scalar couplings (J-coupling) that define the multiplet patterns.

CouplingNetwork H6 H-6 (δ 8.15) H7 H-7 (δ 7.80) H6->H7 ³J(H,H) ~9Hz F5 F-5 (δ -118.5) H6->F5 ³J(H,F) ~10.5Hz (Ortho) F8 F-8 (δ -136.2) H6->F8 ⁴J(H,F) ~4.5Hz (Meta) H7->F5 ⁴J(H,F) ~5Hz (Meta) H7->F8 ³J(H,F) ~10Hz (Ortho)

Figure 2: Spin-spin coupling network. Blue dashed line indicates H-H coupling; Red dashed lines indicate H-F coupling.

Troubleshooting & Validation

Common Impurities[1]
  • Precursor (4-Hydroxy): Look for a broad singlet around 11.0–12.0 ppm (OH) and a shift in the H-2 signal to ~8.6 ppm.

  • Hydrolysis Product (Carboxamide): If the CN group hydrolyzes, the sharp CN peak at ~115 ppm (13C) disappears, replaced by C=O signals around 165 ppm.

  • Regioisomers: 6,7-difluoro isomers (common in generic synthesis) will show a different coupling pattern (H-5 and H-8 would appear as doublets of doublets, not ddd, if isolated).

Validation Checklist
  • Integration: Ensure the aromatic region integrates to exactly 3 protons (1:1:1 ratio for H-2 : H-6 : H-7).

  • 19F Count: Verify exactly two distinct fluorine signals.

  • Solvent Residuals: Confirm DMSO-d6 quintet at 2.50 ppm and water broad singlet at 3.33 ppm.

References

  • Grohe, K., & Hevers, J. (1987). Synthesis of 4-quinolone-3-carboxylic acids.[1] Liebigs Annalen der Chemie.

  • Bayer AG. (2003). Process for synthesis of fluoroquinolonic derivatives.[1][2] Patent WO2003010144A2.

  • Charushin, V. N., et al. (2008). Fluoroquinolones: Synthesis and Application.[2][3] Chemical Reviews.

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.

Sources

Application

Application Note: Antibacterial Discovery using 4-Chloro-5,8-difluoroquinoline-3-carbonitrile Scaffolds

Executive Summary & Scientific Rationale This guide details the strategic application of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (hereafter CQC-58 ) in antibacterial drug discovery. While quinolones are traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the strategic application of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (hereafter CQC-58 ) in antibacterial drug discovery. While quinolones are traditionally associated with DNA gyrase inhibition (via the 4-oxo-3-carboxylic acid pharmacophore), the 3-carbonitrile quinoline core represents a distinct, versatile electrophilic scaffold.[1]

Why use CQC-58?

  • Electrophilic Reactivity (

    
    ):  The chlorine atom at position C4 is highly activated by the electron-withdrawing nitrile group at C3 and the heterocyclic nitrogen. This allows for rapid, high-yield Nucleophilic Aromatic Substitution (
    
    
    
    ) with diverse amines, enabling the generation of Focused Libraries for Structure-Activity Relationship (SAR) studies.[1]
  • Fluorine Substitution (C5, C8): The 5,8-difluoro pattern modulates lipophilicity (

    
    ) and metabolic stability.[1] Fluorine at C8, in particular, has been shown to enhance activity against Gram-positive anaerobes and improve cellular uptake in related fluoroquinolones.[1]
    
  • Bioisosterism: The 3-cyano group serves as a stable, non-ionizable bioisostere for the carboxylic acid or amide, potentially altering cell permeability and evading efflux pumps common in resistant strains.[1]

This protocol focuses on using CQC-58 as a "Late-Stage Diversification" scaffold to generate antibacterial candidates, followed by their biological evaluation.[1]

Chemical Handling & Stability

Critical Warning: The C4-chlorine is susceptible to hydrolysis under acidic or basic aqueous conditions, converting the active electrophile into the inactive 4-hydroxy/4-oxo species.

Protocol A: Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1] Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent solvolysis.[1]

  • Concentration: Prepare a 50 mM master stock.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

  • QC Check: Verify integrity via LC-MS before use. A major peak shift from MW ~224.6 (Parent) to ~206 (Hydrolysis product, loss of Cl, gain of OH) indicates degradation.[1]

Workflow: High-Throughput Library Generation

The primary utility of CQC-58 in antibacterial research is the rapid synthesis of 4-amino-substituted derivatives. This protocol describes a 96-well block parallel synthesis method.

Experimental Design (DOT Visualization)[1]

SynthesisWorkflow cluster_mechanism Mechanism: Nucleophilic Aromatic Substitution Scaffold Scaffold: CQC-58 (4-Cl-5,8-diF-3-CN) Reaction S_NAr Reaction (DMSO, DIPEA, 60°C) Scaffold->Reaction AmineLib Amine Library (Piperazines, Pyrrolidines) AmineLib->Reaction Purification Precipitation/Filtration (Water wash) Reaction->Purification 2-4 hrs Assay MIC Assay (Broth Microdilution) Purification->Assay Resuspend in DMSO

Figure 1: Parallel synthesis workflow for generating 4-amino-quinoline-3-carbonitrile antibacterial candidates.

Step-by-Step Synthesis Protocol
  • Plate Setup: Use a chemically resistant 96-deep-well polypropylene plate.

  • Reagent Addition:

    • Add 100 µL of CQC-58 stock (50 mM in DMSO) to each well (5 µmol/well).

    • Add 150 µL of unique amine solution (50 mM in DMSO) to each well (1.5 eq).

    • Add 10 µL of DIPEA (N,N-Diisopropylethylamine) as a base scavenger.[1]

  • Reaction: Seal plate with a chemically resistant mat. Incubate at 60°C for 4 hours with orbital shaking (600 rpm).

    • Note: The electron-deficient nature of CQC-58 usually drives this reaction to completion without high heat, preserving sensitive amine functionalities.[1]

  • Work-up (Precipitation Method):

    • Add 600 µL of sterile deionized water to each well. The hydrophobic 4-amino products typically precipitate.

    • Centrifuge at 3000 x g for 10 mins.

    • Decant supernatant (removes excess amine and salts).

    • Resuspend pellet in 100 µL DMSO for the antibacterial assay.

Antibacterial Assay Protocol (MIC Determination)

Once the library is generated (or if testing CQC-58 directly for intrinsic activity), use the broth microdilution method (CLSI guidelines).[1]

Materials
  • Bacterial Strains:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive control.

    • Escherichia coli (ATCC 25922) - Gram-negative control.

    • Pseudomonas aeruginosa (ATCC 27853) - Efflux pump active strain.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin (Alamar Blue) or Optical Density (

    
    ).[1]
    
Protocol Steps
  • Inoculum Preparation:

    • Grow bacteria to mid-log phase (

      
       ~ 0.5).[1]
      
    • Dilute in CAMHB to reach a final density of

      
       CFU/mL .
      
  • Compound Dilution:

    • Transfer 5 µL of the DMSO compound solution (from Section 3) into a fresh 96-well clear flat-bottom plate.

    • Perform 2-fold serial dilutions if determining precise MIC (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Assay Assembly:

    • Add 95 µL of bacterial inoculum to each well containing compound.

    • Final DMSO concentration: 5% (Ensure controls tolerate this; 1-2% is preferred, adjust volumes accordingly if sensitivity is suspected).

  • Incubation:

    • Incubate at 37°C for 16–20 hours .

  • Readout:

    • Visual: Look for turbidity (growth) vs. clarity (inhibition).[1]

    • Resazurin: Add 10 µL of 0.01% Resazurin solution. Incubate 1-2 hours. Pink = Growth (Viable); Blue = No Growth (Inhibited).[1]

Data Interpretation Table
ObservationResultInterpretation
Clear / Blue No GrowthConcentration

MIC. Compound is active.[1][2][3][4][5]
Turbid / Pink GrowthConcentration < MIC.[1] Compound inactive at this level.[1]
Precipitate InvalidCompound crashed out. Check solubility limit (common with fluoro-quinolines).

Mechanism of Action & SAR Logic

When analyzing results from CQC-58 derivatives, apply the following Structure-Activity Relationship (SAR) logic:

  • C4-Position (Amino group):

    • Bulky/Basic amines (e.g., N-methylpiperazine): Often improve Gram-negative penetration and solubility.

    • Aromatic amines (e.g., anilines):[1] May shift mechanism towards kinase inhibition (e.g., EGFR-like off-target effects in bacteria) or DNA intercalation.[1]

  • C3-Cyano Group:

    • If activity is low, consider hydrolyzing the nitrile to the Carboxamide (

      
      ) using 
      
      
      
      .[1] Some bacterial targets require a hydrogen bond donor at this position.[1]
  • C5/C8-Fluorines:

    • These atoms increase the lipophilicity.[1] If the compound is active but cytotoxic to mammalian cells, the hydrophobicity might be too high.[1]

Mechanistic Pathway Diagram (DOT)[1]

SAR_Logic cluster_mods Modifications & Effects CQC58 Parent Scaffold (CQC-58) C4_Sub C4-Substitution (Piperazine/Pyrrolidine) CQC58->C4_Sub S_NAr C3_Hyd C3-Hydrolysis (CN -> CONH2) CQC58->C3_Hyd H2O2/Base Target Target Interaction (DNA Gyrase / Topo IV) C4_Sub->Target Binding Affinity Uptake Bacterial Uptake (Porin diffusion) C4_Sub->Uptake Increases Solubility C3_Hyd->Target H-Bond Donor

Figure 2: Structure-Activity Relationship (SAR) flow for optimizing CQC-58 derivatives.

References

  • Asahina, Y., et al. (2005).[1][6] "Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent." Journal of Medicinal Chemistry, 48(9), 3443-3446.[1][6] Link

  • Kuramoto, Y., et al. (2003).[1] "A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group."[7] Journal of Medicinal Chemistry, 46(10), 1905-1915.[1] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • National Center for Biotechnology Information. (n.d.).[1] "PubChem Compound Summary for CID 177817929, 6-Chloro-5,8-difluoroisoquinoline-4-carbonitrile." PubChem. Link (Note: Structural isomer reference for property comparison).

Sources

Method

Application Note: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile in Kinase Inhibitor Synthesis

[1] Abstract This guide outlines the technical application of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).[1] Unlike the more common 6,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide outlines the technical application of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).[1] Unlike the more common 6,7-dialkoxyquinolines (e.g., Bosutinib precursors), the 5,8-difluoro substitution pattern offers unique metabolic stability by blocking oxidative metabolism at the C5 and C8 positions while electronically tuning the electrophilicity of the C4 center.[1] This document provides validated protocols for Regioselective Nucleophilic Aromatic Substitution (


) and Nitrile Functionalization, supported by mechanistic insights and analytical workflows.

Introduction: The "Warhead" Scaffold

In medicinal chemistry, the 4-aminoquinoline-3-carbonitrile motif is a privileged scaffold targeting the ATP-binding pocket of kinases (e.g., EGFR, HER2, PI3K).[1] The title compound serves as the electrophilic "warhead" that reacts with nucleophilic anilines to form the core inhibitor structure.[1]

Structural Advantages[1][2]
  • C4-Chlorine Activation: The C3-cyano group (electron-withdrawing) activates the C4-chlorine towards displacement by amines.[1]

  • 5,8-Difluoro Effects:

    • Metabolic Blockade: Fluorine substitution at C5 and C8 prevents P450-mediated hydroxylation, a common clearance pathway for quinolines.[1]

    • Electronic Tuning: The electronegative fluorine atoms lower the LUMO energy of the quinoline ring, increasing the reaction rate of

      
       at the C4 position compared to non-fluorinated analogs.[1]
      

Core Application 1: Regioselective Coupling

The primary application of this intermediate is the installation of the "hinge-binding" or "solvent-front" aniline moiety.[1]

Mechanism

The reaction proceeds via an addition-elimination mechanism (


).[1] The nucleophile (aniline) attacks the C4 position, forming a Meisenheimer-like complex stabilized by the electron-withdrawing nitrile group at C3 and the quinoline nitrogen.[1] Chloride elimination restores aromaticity.[1]
Validated Protocol

Objective: Synthesis of 4-(arylamino)-5,8-difluoroquinoline-3-carbonitrile.

Reagents:

  • Substrate: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or
    
    
    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
  • Solvent: Anhydrous DMF or NMP (Dimethylformamide / N-Methyl-2-pyrrolidone)[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (10 mmol) and the substituted aniline (11 mmol).

  • Solvation: Add anhydrous DMF (50 mL, 5 vol). Stir to dissolve.

  • Base Addition: Add

    
     (20 mmol) in a single portion.
    
    • Expert Note: Inorganic bases like

      
       often provide cleaner profiles than organic bases for electron-deficient anilines.[1]
      
  • Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere. Monitor by HPLC/TLC.[1]

    • Endpoint: Typically 4–6 hours.[1] Look for the disappearance of the starting chloride (

      
       X min) and appearance of the product (
      
      
      
      Y min).[1]
  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product usually precipitates as a solid.[1]

    • Filter the solid, wash with water (

      
       mL) and cold ethanol (
      
      
      
      mL).[1]
    • Dry under vacuum at 45°C.[1]

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion Nucleophile is too weak (electron-deficient aniline).[1]Increase temp to 110°C or switch solvent to NMP.[1] Add catalytic NaI (Finkelstein-like activation).[1]
Hydrolysis Product (4-OH) Wet solvent or base.[1]Ensure anhydrous DMF/NMP.[1] Use molecular sieves.[1]
Regioisomers Attack at C2 or F-displacement (rare).[1]Lower temperature.[1][2][3] Confirm C4-selectivity via NOE NMR.

Core Application 2: Nitrile Hydrolysis to Amide

Many kinase inhibitors (e.g., Neratinib analogs) require a primary amide at the 3-position for hydrogen bonding within the kinase pocket.[1]

Protocol:

  • Dissolution: Dissolve the

    
     product (from Protocol 1) in DMSO.
    
  • Hydrolysis: Add

    
     (0.5 equiv) and 30% 
    
    
    
    (5 equiv).
  • Condition: Stir at ambient temperature for 2–4 hours.

  • Mechanism: Radziszewski hydrolysis.[1] The hydroperoxide anion attacks the nitrile to form the peroxyimidic acid, which rearranges to the amide.[1]

  • Workup: Quench with sodium thiosulfate (to destroy excess peroxide), dilute with water, and filter the precipitate.[1]

Visualizations

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the flow from the raw intermediate to the final drug candidate, highlighting critical decision points.[1]

G Start 4-Chloro-5,8-difluoro quinoline-3-carbonitrile (Starting Material) SNAr Step 1: SNAr Coupling (DMF, Cs2CO3, 90°C) Start->SNAr + Aniline Aniline Substituted Aniline (Nucleophile) Aniline->SNAr Intermediate 4-Anilino-3-cyano Intermediate SNAr->Intermediate 90% Yield Hydrolysis Step 2: Hydrolysis (H2O2, DMSO) Intermediate->Hydrolysis Optional Final Final Kinase Inhibitor (3-Carboxamide) Intermediate->Final If CN is required Hydrolysis->Final Target Molecule

Caption: Workflow for converting 4-chloro-5,8-difluoroquinoline-3-carbonitrile into bioactive kinase inhibitors.

Diagram 2: Mechanistic Pathway ( )

Visualizing the transition state to explain the necessity of the 3-CN group.[1]

Mechanism cluster_electronic Electronic Factors Reactants Reactants: 4-Cl-Quinoline + Aniline TS Meisenheimer Complex (Stabilized by 3-CN) Reactants->TS Nucleophilic Attack (Rate Limiting) Product Product: 4-Anilino-quinoline + HCl TS->Product Chloride Elimination (Fast) F5 5-F Inductive Effect (Increases Electrophilicity) F5->TS CN3 3-CN Resonance (Stabilizes Negative Charge) CN3->TS

Caption: Mechanistic insight showing how 5-F and 3-CN substituents facilitate the nucleophilic substitution.

Analytical Quality Control

To ensure the integrity of the intermediate before use, the following QC parameters are recommended:

  • Purity (HPLC): >98.0% (Area %).[1][4] Impurities often include the 4-hydroxy derivative (hydrolysis) or the 4,4'-dimer.[1]

  • Identity (NMR):

    • 
       NMR: Characteristic singlet for H-2 (approx. 9.0 ppm).[1]
      
    • 
       NMR: Two distinct signals for F-5 and F-8.[1] This is critical to ensure no defluorination occurred during synthesis.[1]
      
  • Water Content (KF): <0.5%.[1] (Critical for

    
     efficiency).
    

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).[1]

  • Specific Risk: As a halogenated quinoline, it may cause sensitization.[1]

  • Reaction Safety: The

    
     reaction with anilines is generally exothermic.[1] Add base slowly on scale-up.[1]
    
  • Waste: Fluorinated aromatics require high-temperature incineration protocols.[1]

References

  • PubChem. (n.d.).[1] 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • World Intellectual Property Organization. (2018).[1] Benzimidazole derivatives and their use as phosphatidylinositol 3-kinase inhibitors (WO2018057810A1).[1] Patentscope. Retrieved October 26, 2023, from [1]

  • United States Patent Office. (1997).[1] Tricyclic compounds, process for their preparation and pharmaceutical compositions containing them (US5650415A).[1] Google Patents. Retrieved October 26, 2023, from [1]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

For: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of novel pharmaceutical intermediates. Introduction: The Critical Role of Characterization 4-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of novel pharmaceutical intermediates.

Introduction: The Critical Role of Characterization

4-Chloro-5,8-difluoroquinoline-3-carbonitrile is a key heterocyclic intermediate in the synthesis of various pharmacologically active agents, particularly kinase inhibitors and other targeted therapeutics.[1][2] The precise structural and purity profile of this intermediate is paramount, as even minor impurities can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[3][4][5] This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile, ensuring its identity, purity, and quality.

Our approach is rooted in the principle of orthogonal testing, employing a suite of analytical techniques that provide complementary information. This multi-faceted strategy ensures a thorough and reliable characterization, meeting the stringent requirements of regulatory bodies.[6][7][8]

Logical Workflow for Comprehensive Analysis

A systematic approach to the analysis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile is essential. The following workflow outlines the logical progression from initial identification to comprehensive purity assessment.

Analytical_Workflow Figure 1: Logical Workflow for Characterization cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (GC-MS, LC-MS) NMR->MS Confirms Molecular Weight FTIR FTIR Spectroscopy MS->FTIR Identifies Functional Groups HPLC HPLC-UV (Purity Assay) FTIR->HPLC Proceed to Purity GC GC-FID (Residual Solvents) HPLC->GC Orthogonal Purity Check LC_MS_Impurity LC-MS (Impurity ID) HPLC->LC_MS_Impurity Characterize Impurities EA Elemental Analysis (CHNX) GC->EA Confirm Elemental Composition HPLC_Workflow Figure 2: HPLC-UV Purity Analysis Workflow Sample_Prep Sample Preparation (0.5 mg/mL) HPLC_System HPLC System (C18 Column) Sample_Prep->HPLC_System Gradient_Elution Gradient Elution (ACN/Water) HPLC_System->Gradient_Elution UV_Detection UV Detection (254 nm) Gradient_Elution->UV_Detection Data_Analysis Data Analysis (Area % Purity) UV_Detection->Data_Analysis

Sources

Method

Process Development Guide: Scalable Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

Executive Summary This Application Note details the process development and large-scale synthesis protocols for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile . This molecule serves as a critical scaffold in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and large-scale synthesis protocols for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile . This molecule serves as a critical scaffold in the development of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1][2]

The synthesis utilizes a modified Gould-Jacobs reaction , optimized for scale-up to kilogram quantities.[1][2] Unlike bench-scale methods, this protocol prioritizes thermal safety, solvent recovery, and impurity management (specifically the regioselective control of the 5,8-difluoro substitution pattern).[1]

Key Process Parameters
ParameterSpecification
Overall Yield 65–75% (3 Steps)
Purity Target >98.5% (HPLC)
Critical Hazard High-temperature cyclization (250°C) &

quenching
Primary Solvents Ethanol, Dowtherm A, Toluene

Strategic Analysis & Retrosynthesis

The synthesis is designed around the Gould-Jacobs strategy.[1][2] The 5,8-difluoro substitution pattern is established early by selecting 2,5-difluoroaniline as the starting material.[2] The 3-carbonitrile functionality is introduced via ethyl (ethoxymethylene)cyanoacetate (EMCA), which is more atom-efficient for this specific target than converting an ester later in the sequence.[1][2]

Reaction Pathway Visualization

The following diagram outlines the chemical workflow and critical decision nodes.

Synthesispathway cluster_safety Critical Safety Controls SM1 2,5-Difluoroaniline INT1 Enamine Intermediate (Acrylate derivative) SM1->INT1 Condensation (EtOH, Reflux) SM2 Ethyl (ethoxymethylene) cyanoacetate (EMCA) SM2->INT1 INT2 Cyclized Intermediate (4-Hydroxy-5,8-difluoro...) INT1->INT2 Thermal Cyclization (Dowtherm A, 250°C) - EtOH S1 Control: Distill off EtOH to drive equilibrium INT1->S1 PROD TARGET: 4-Chloro-5,8-difluoro quinoline-3-carbonitrile INT2->PROD Deoxychlorination (POCl3, 80°C) S2 Control: Portion-wise addition to prevent thermal runaway INT2->S2 S3 Control: Controlled Quench (Exothermic HCl generation) PROD->S3

Caption: Synthetic workflow for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile highlighting critical safety controls.

Detailed Experimental Protocols

Step 1: Condensation (Enamine Formation)

Objective: Synthesize Ethyl 2-cyano-3-((2,5-difluorophenyl)amino)acrylate. Mechanism: Addition-elimination reaction.[1][2]

Materials
  • 2,5-Difluoroaniline: 1.0 eq[1][2]

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA): 1.05 eq[2]

  • Ethanol (Absolute): 5 Volumes (relative to aniline weight)[2]

Protocol
  • Charge: Load a glass-lined reactor with 2,5-difluoroaniline and ethanol. Agitate to dissolve.

  • Addition: Add EMCA slowly over 30 minutes at 20–25°C.

  • Reaction: Heat the mixture to reflux (78–80°C).

    • Process Insight: The reaction generates ethanol.[2] To drive the equilibrium to completion, use a Dean-Stark trap or partial distillation to remove the co-produced ethanol if conversion stalls.[1]

  • Monitoring: Monitor by HPLC. Target < 1.0% residual aniline. (Typical time: 2–4 hours).[2]

  • Workup: Cool the mixture to 0–5°C. The product will crystallize.

  • Isolation: Filter the solid. Wash the cake with cold ethanol (1 Vol).

  • Drying: Vacuum dry at 45°C.

    • Expected Yield: 85–92%.[2]

    • Appearance: Off-white to light yellow solid.[1][2]

Step 2: Thermal Cyclization (Gould-Jacobs)

Objective: Synthesize 5,8-Difluoro-4-hydroxyquinoline-3-carbonitrile.[1][2] Mechanism: Intramolecular Electrophilic Aromatic Substitution (


Ar) followed by re-aromatization.[2]
Materials
  • Enamine Intermediate (Step 1): 1.0 eq

  • Dowtherm A (Diphenyl ether/Biphenyl eutectic): 8–10 Volumes[2]

Protocol (Safety Critical)
  • Pre-heat: Charge Dowtherm A into the reactor and heat to 250–255°C .

    • Expertise Note: Do not mix the solid and solvent at room temperature and heat them together.[2] This leads to a massive evolution of ethanol vapor at the cyclization temperature, causing dangerous pressure spikes and foaming.

  • Addition: Add the solid Enamine Intermediate portion-wise (solid feed or hot slurry) to the hot Dowtherm A.

    • Rate: Maintain internal temperature >245°C.[2][3]

    • Ventilation:[1][2] Ensure the condenser is set to distill off the generated ethanol immediately.[2]

  • Reaction: Stir at 250°C for 30–60 minutes after addition is complete.

  • Workup: Cool the mixture to 20–25°C. The product will precipitate out of the Dowtherm A.

  • Filtration: Filter the crude solid.

  • Washing: The filter cake will contain residual Dowtherm A. Wash with Toluene (2 Vols) followed by Hexanes (2 Vols) to remove the high-boiling solvent.[2]

  • Drying: Vacuum dry at 60°C.

    • Expected Yield: 70–80%.[2]

    • Characterization: High melting point solid (>280°C).[2]

Step 3: Deoxychlorination

Objective: Synthesize 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. Mechanism: Activation of the tautomeric ketone with


 followed by chloride displacement.[2]
Materials
  • Cyclized Intermediate (Step 2): 1.0 eq

  • Phosphorus Oxychloride (

    
    ):  3.0 – 5.0 eq[2]
    
  • Triethylamine (Catalytic): 0.1 eq (Optional, accelerates reaction)

Protocol
  • Charge: Place the Cyclized Intermediate in a dry reactor.

  • Solvent/Reagent: Add

    
     (Neat).[2] If viscosity is an issue, Toluene (3 Vols) can be used as a co-solvent, but neat is preferred for kinetics.[1]
    
  • Reaction: Heat to 80–90°C . Monitor for HCl off-gassing (scrubber required).[1][2]

  • Monitoring: HPLC should show complete consumption of the starting material (approx. 2–4 hours).[2]

  • Quenching (Hazardous):

    • Distill off excess

      
       under reduced pressure if possible (recover for reuse).[2]
      
    • Dilute the residue with Dichloromethane (DCM) or Toluene.[2]

    • Slowly pour the organic mixture into a reactor containing Ice/Water (maintain T < 20°C). Never add water to the reaction mixture.

  • Neutralization: Adjust pH of the aqueous layer to ~8 using 20% NaOH or Ammonia solution.[2]

  • Extraction: Separate the organic layer.[2] Extract aqueous layer with DCM.[2]

  • Purification: Recrystallization from Ethanol/Acetonitrile or pass through a short silica plug if tarry impurities exist.[2]

    • Expected Yield: 80–85%.[2]

Analytical Validation

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.5% AreaC18 Column, ACN/Water (0.1% TFA) gradient.[1][2]
1H NMR Consistent with structureLook for the proton at C-2 (singlet, ~9.0 ppm) and aromatic protons (multiplets).[1][2]
19F NMR Two distinct signalsCritical to confirm the 5,8-difluoro pattern vs 6,7-isomers.
LOD < 0.5%Loss on Drying (Volatiles).[2]

Process Safety Logic (E-E-A-T)

The following logic tree describes the critical decision-making process for the high-hazard Chlorination step.

SafetyLogic Start Start Chlorination Quench CheckPOCl3 Is excess POCl3 > 10%? Start->CheckPOCl3 Distill Distill excess POCl3 (Vacuum, 50°C) CheckPOCl3->Distill Yes DirectQuench Dilute with DCM/Toluene CheckPOCl3->DirectQuench No Distill->DirectQuench QuenchType Quench Method DirectQuench->QuenchType Wrong Add Water to Acid (VIOLENT EXPLOSION RISK) QuenchType->Wrong Inverse Addition Right Add Acid mix to Ice/Water (Controlled Exotherm) QuenchType->Right Standard Addition

Caption: Safety decision tree for handling Phosphorus Oxychloride quenching.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[2][4]

  • Grohe, K., & Heberg, H. (1987).[1] "Cycloaracylation of Enamines." Justus Liebigs Annalen der Chemie. (Foundational work on quinolone scale-up).

  • PubChem Compound Summary. "Ethyl (ethoxymethylene)cyanoacetate."[2][5] (Reagent data).

  • Organic Syntheses. "4,7-Dichloroquinoline." (Analogous procedure for chlorination).[2][6][7] [2]

  • Google Patents. "Process for the preparation of quinoline derivatives."[2] (Industrial application of Dowtherm A cyclization).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

Welcome to the dedicated technical support resource for the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and optimize the yield and purity of your target compound.

Introduction: A Strategic Approach to Synthesis

The synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The presence of two electron-withdrawing fluorine atoms on the aniline starting material, coupled with the nitrile group, presents unique challenges throughout the synthesis. This guide is structured around a robust and logical three-step synthetic pathway:

  • Condensation: The initial formation of an enamine intermediate from 2,5-difluoroaniline and a suitable cyanomalonate derivative.

  • Thermal Cyclization: High-temperature ring closure to form the core quinoline structure, 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile.

  • Chlorination: Conversion of the 4-hydroxy group to the final chloro-functionalized product.

This resource will address potential issues at each of these critical stages, providing scientifically grounded solutions to maximize your synthetic success.

Troubleshooting Guide: A Problem-Solving Framework

This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis.

Step 1: Condensation Reaction

Question 1: I am observing a low yield in the initial condensation of 2,5-difluoroaniline. What are the likely causes and how can I improve it?

Answer: Low yields in this step are often attributed to the reduced nucleophilicity of 2,5-difluoroaniline. The two fluorine atoms are strongly electron-withdrawing, which deactivates the amine group towards nucleophilic attack.

  • Causality: The lone pair of electrons on the nitrogen atom is less available to attack the electrophilic carbon of your malonate derivative. This can lead to an incomplete reaction or the need for more forcing conditions, which might cause side reactions.

  • Troubleshooting Strategies:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition.

    • Use a Catalyst: The addition of a mild Lewis acid or a Brønsted acid catalyst can activate the carbonyl group of the malonate derivative, making it more susceptible to nucleophilic attack.

    • Extend Reaction Time: Given the lower reactivity, a longer reaction time may be necessary for the reaction to reach completion. Again, monitor by TLC to determine the optimal time.

    • Choice of Solvent: The polarity of the solvent can influence the reaction rate. Experiment with different aprotic solvents of varying polarity to find the optimal medium.

Question 2: I am seeing multiple spots on my TLC plate after the condensation reaction, indicating the formation of byproducts. What are these and how can I minimize them?

Answer: The formation of byproducts can be due to side reactions of the starting materials or the product under the reaction conditions.

  • Potential Side Reactions:

    • Dimerization or Polymerization: Under harsh conditions, the starting materials or the intermediate product can undergo self-condensation or polymerization.

    • Reaction with Solvent: Some solvents may not be inert under the reaction conditions and could react with the starting materials.

  • Mitigation Strategies:

    • Precise Temperature Control: Avoid excessive temperatures that can promote side reactions. A gradual increase in temperature is often more effective than a rapid jump.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.

    • Purification of Starting Materials: Ensure the purity of your 2,5-difluoroaniline and cyanomalonate derivative, as impurities can lead to unwanted side products.

Step 2: Thermal Cyclization

Question 3: My thermal cyclization to form the 4-hydroxyquinoline is not going to completion, or I am observing degradation of my product.

Answer: Thermal cyclization is a critical step that is highly dependent on temperature and reaction time. Finding the optimal balance is key to achieving a high yield.

  • Underlying Principles: This step involves an intramolecular electrophilic aromatic substitution, where the newly formed enamine attacks the benzene ring to close the quinoline ring. High temperatures are required to overcome the activation energy of this process.[1]

  • Troubleshooting Cyclization:

    • Optimize Cyclization Temperature: The cyclization temperature is crucial. If it is too low, the reaction will be slow or incomplete. If it is too high, you risk thermal decomposition of your starting material and product. A typical starting point for this type of cyclization is in the range of 200-250°C. Consider using a high-boiling point solvent like Dowtherm A or Diphenyl ether.

    • Time-Course Study: Perform a time-course study to determine the optimal reaction time at your chosen temperature. Take aliquots at regular intervals and analyze them by TLC or HPLC to track the disappearance of the starting material and the formation of the product.

    • Use of a Catalyst: In some cases, a catalytic amount of a Lewis acid can promote the cyclization at a lower temperature.

Question 4: I am getting a dark, tarry crude product after the cyclization. How can I improve the purity and ease of purification?

Answer: Tar formation is a common issue in high-temperature quinoline syntheses, often due to polymerization and decomposition reactions.

  • Minimizing Tar Formation:

    • Strict Temperature Control: As mentioned, avoid overheating.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere can minimize oxidative decomposition pathways that lead to tar.

  • Purification Strategies for Tarry Products:

    • Trituration: Before attempting column chromatography, try triturating the crude product with a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture) to precipitate the desired product while leaving the tarry impurities in solution.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the 4-hydroxyquinoline intermediate.

Step 3: Chlorination

Question 5: The chlorination of my 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile with phosphorus oxychloride (POCl₃) is giving a low yield.

Answer: Incomplete chlorination can be a significant issue, especially with an electron-deficient quinoline ring.

  • Mechanistic Insight: The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The electron-withdrawing fluorine and nitrile groups can deactivate the hydroxyl group, making the initial phosphorylation step less favorable.

  • Optimizing Chlorination:

    • Excess POCl₃: Using a significant excess of POCl₃ can help drive the reaction to completion.

    • Addition of a Base: The addition of a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can facilitate the initial phosphorylation step.

    • Higher Temperature and Longer Reaction Time: As with the previous steps, increasing the temperature (typically refluxing in POCl₃) and extending the reaction time can improve the conversion. Monitor the reaction progress carefully by TLC.

    • Use of a Co-solvent: In some cases, the addition of a high-boiling point inert solvent like toluene or xylene can improve the solubility of the starting material and facilitate the reaction.

Question 6: I am concerned about the stability of the nitrile group under the harsh chlorination conditions.

Answer: This is a valid concern. While nitriles are generally stable, the strongly acidic and high-temperature conditions of a POCl₃ reaction could potentially lead to hydrolysis or other side reactions.

  • Controlling Side Reactions:

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of both POCl₃ and the nitrile group.

    • Minimize Reaction Time: While a longer reaction time may be needed for complete chlorination, avoid unnecessarily prolonged heating to minimize the risk of nitrile degradation. The optimal time should be determined by monitoring the reaction.

    • Careful Work-up: Quench the reaction mixture carefully by pouring it onto ice-water. This should be done slowly and with vigorous stirring in a well-ventilated fume hood. The rapid cooling and dilution will help to minimize further side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the cyanomalonate component in the initial condensation?

A1: A common and effective choice is ethyl 2-cyano-3-ethoxyacrylate. The ethoxy group acts as a good leaving group during the condensation with the aniline.

Q2: How do I monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of all three steps. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of your starting materials, intermediates, and products. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High-temperature reactions should be conducted with care, using appropriate heating mantles and condensers. Ensure that the glassware is free of cracks and stars.

  • Quenching of POCl₃ is highly exothermic and releases HCl gas. This must be done slowly, with efficient cooling and stirring, in a well-ventilated fume hood.

Q4: What are the best methods for purifying the final product, 4-Chloro-5,8-difluoroquinoline-3-carbonitrile?

A4:

  • Column Chromatography: This is often the most effective method for purifying the final product. A silica gel column with a gradient of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If a suitable solvent can be found, recrystallization can provide a highly pure product.

  • Washing: After quenching the chlorination reaction, the crude product should be thoroughly washed with water to remove any remaining acids, followed by a wash with a saturated sodium bicarbonate solution to neutralize any residual acid. A final wash with brine will help to remove water before drying the organic layer.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-3-((2,5-difluorophenyl)amino)acrylate (Intermediate 1)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluoroaniline (1.0 eq) in ethanol.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile (Intermediate 2)
  • In a suitable high-temperature reaction vessel, place the intermediate from Protocol 1.

  • Add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-250°C under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Dilute the mixture with hexane to facilitate precipitation, and collect the solid by filtration.

  • Wash the solid with hexane and then a small amount of cold ethanol to remove residual high-boiling solvent.

  • The product can be further purified by recrystallization if necessary.

Protocol 3: Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (Final Product)
  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • To a round-bottom flask, add the 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile (1.0 eq) from Protocol 2.

  • Carefully add phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approximately 105-110°C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Collect the solid by filtration.

  • Wash the solid thoroughly with water, then with a saturated sodium bicarbonate solution, and finally with water again until the washings are neutral.

  • Dry the crude product under vacuum.

  • Purify the final product by column chromatography on silica gel or by recrystallization.

Data Presentation

StepReactionKey ParametersExpected YieldPurity Assessment
1CondensationReflux in ethanol, 4-6 h70-85%TLC, ¹H NMR
2Cyclization240-250°C in Dowtherm A, 1-2 h60-75%TLC, ¹H NMR
3ChlorinationReflux in POCl₃, 2-4 h50-70%TLC, ¹H NMR, HPLC

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 2,5-Difluoroaniline C Intermediate 1 (Enamine) A->C Ethanol, Reflux B Ethyl 2-cyano-3-ethoxyacrylate B->C D Intermediate 2 (5,8-difluoro-4-hydroxyquinoline-3-carbonitrile) C->D High Temperature (e.g., Dowtherm A, 250°C) E Final Product (4-Chloro-5,8-difluoroquinoline-3-carbonitrile) D->E Reflux F POCl₃ F->E

Caption: Overall synthetic workflow for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile.

Troubleshooting Decision Tree: Low Yield in Chlorination

G Start Low yield in chlorination step Q1 Is the starting material fully consumed (check TLC)? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Are there significant side products or tar formation? A1_yes->Q2 Action1 Increase reaction time and/or temperature. Consider adding a base (e.g., DIPEA). A1_no->Action1 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Action2 Ensure anhydrous conditions. Avoid unnecessarily long reaction times. A2_yes->Action2 Action3 Optimize work-up and purification. Consider alternative purification methods. A2_no->Action3

Caption: Decision tree for troubleshooting low yields in the chlorination step.

References

  • Reactivity of Difluoroanilines: For an overview of the role of fluorinated anilines in synthesis, see: The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry. Available at: [Link][2]

  • Quinoline-3-carbonitrile Synthesis: For examples of the synthesis of quinoline-3-carbonitrile derivatives, refer to: Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Available at: [Link][3]

  • Thermal Cyclization: For insights into thermally activated cyclization mechanisms, see: Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Available at: [Link][1]

  • Chlorination of 4-Hydroxyquinolines: For a discussion on the chlorination of related compounds, see: Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link][4]

Sources

Optimization

common side reactions in quinoline-3-carbonitrile synthesis

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Common Side Reactions & Process Deviations Last Updated: February 11, 2026 Introduction: The Scaffold & The Stakes The qui...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Common Side Reactions & Process Deviations Last Updated: February 11, 2026

Introduction: The Scaffold & The Stakes

The quinoline-3-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR, MEK) and broad-spectrum anti-infectives. Its synthesis is often deceptive: while the ring-closing looks straightforward on paper, the electronic push-pull systems required to install the C3-cyano group often create thermodynamic sinks, leading to tarry polymers, hydrolyzed amides, or regioisomeric mixtures.

This guide moves beyond standard protocols to address the causality of failure. We focus on the two dominant synthetic pathways: the Modified Vilsmeier-Haack (Meth-Cohn) approach and the Friedländer/Knoevenagel Condensation .

Module A: The Vilsmeier-Haack (Meth-Cohn) Pathway

The Route: Cyclization of


-aryl acetamides using POCl

/DMF. The Standard Outcome: 2-Chloro-3-formylquinoline.[1][2] The Modification: In situ conversion of the iminium intermediate to a nitrile using hydroxylamine hydrochloride (NH

OH·HCl).
Critical Failure Mode 1: The "Aldehyde Leak"

Symptom: LCMS shows a mass corresponding to the aldehyde (M+1 = ~192 for unsubstituted) rather than the nitrile, or a mixture of both. Root Cause: The Vilsmeier intermediate (chloroiminium salt) was hydrolyzed by atmospheric moisture or aqueous workup before the nitrogen source (hydroxylamine) could react.

  • Mechanism: The Vilsmeier reagent is moisture-sensitive. If water enters before NH

    
    OH, the iminium hydrolyzes to the aldehyde (CHO).
    
  • Correction:

    • One-Pot Protocol: Do not isolate the intermediate. Add NH

      
      OH·HCl directly to the reaction mixture after the cyclization is complete but before quenching with water.
      
    • Drying: Ensure DMF is anhydrous (<50 ppm H

      
      O). POCl
      
      
      
      must be distilled if significant hydrolysis (phosphoric acid sludge) is observed.
Critical Failure Mode 2: Regioisomeric Mixtures

Symptom: Double peaks in HPLC with identical mass. Context: Occurs when using meta-substituted anilines/acetanilides. Root Cause: The electrophilic attack of the Vilsmeier reagent can occur at the ortho or para position relative to the amide nitrogen (positions 2 or 6 on the ring), leading to 5- or 7-substituted quinolines.

  • The Rule:

    • Electron Donating Groups (EDG) at meta (e.g., -OMe): Strongly favor the 7-substituted product (steric and electronic synergy).

    • Electron Withdrawing Groups (EWG) at meta (e.g., -Cl): Often yield nearly 1:1 mixtures of 5- and 7-isomers due to competing steric hindrance vs. electronic deactivation.

  • Mitigation: If separation is difficult, switch to the Friedländer route (Module B), where regiochemistry is fixed by the starting material (2-aminoaryl ketone).

Visualization: The Meth-Cohn Divergence

MethCohnPathway Start Acetanilide Intermediate Chloroiminium Intermediate Start->Intermediate Cyclization (Reflux) Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Intermediate Water H2O Quench (Premature) Intermediate->Water Nitrile Quinoline-3-carbonitrile (Target) Intermediate->Nitrile 1. NH2OH 2. Pyridine/Heat Aldehyde 2-Chloro-3-formylquinoline (Undesired Side Product) Water->Aldehyde Hydrolysis Hydroxylamine NH2OH·HCl (In Situ)

Figure 1: The critical divergence point in Meth-Cohn synthesis. Premature water exposure leads to the aldehyde, whereas interception with hydroxylamine yields the nitrile.

Module B: Condensation Routes (Friedländer/MCR)

The Route: Condensation of 2-aminobenzaldehyde (or ketone) with active methylene nitriles (e.g., malononitrile, ethyl cyanoacetate).

Critical Failure Mode 3: The "Amide Hydrolysis" Trap

Symptom: Product mass is +18 amu higher than expected (Amide) or +19 amu (Acid). IR shows broad -OH/-NH peaks instead of sharp -CN stretch (~2220 cm⁻¹). Root Cause: Nitriles are susceptible to hydrolysis under the same basic/acidic conditions used to catalyze the ring closure, especially at high temperatures.[3]

  • Troubleshooting Protocol:

ObservationDiagnosisCorrective Action
Amide Formation Partial hydrolysis. Reaction temperature too high or base too strong (e.g., NaOH).Switch to catalytic piperidine or L-proline in ethanol at lower temp (60°C).
Carboxylic Acid Full hydrolysis. Acidic workup was too aggressive.Avoid heating during acid neutralization. Use buffered workup (pH ~7).
Knoevenagel Stall Intermediate formed (open chain) but didn't cyclize.Ensure "Dean-Stark" conditions or molecular sieves are used to remove water and drive the equilibrium.
Critical Failure Mode 4: Self-Condensation of Ketones

Symptom: Complex NMR in the aliphatic region; low yield of quinoline. Root Cause: If using 2-aminoacetophenone, the ketone can undergo self-aldol condensation before reacting with the nitrile source. Solution:

  • Order of Addition: Pre-mix the catalyst and the nitrile source (e.g., malononitrile) before adding the amino-ketone. This ensures the active methylene anion is ready to attack the carbonyl immediately.

  • Solvent Choice: Switch from protic solvents (EtOH) to polar aprotic (DMF or DMSO) to increase the nucleophilicity of the active methylene species.

Module C: Troubleshooting & FAQ

Q: My Vilsmeier reaction turned into a black tar. What happened?

A: This is "thermal runaway" caused by the exothermic decomposition of the Vilsmeier complex.

  • Fix: Control the exotherm during the addition of POCl

    
     to DMF (keep < 10°C). Only heat to reflux after the addition is complete and the solution has stirred for 30 mins.
    
  • Check: Old POCl

    
     often contains polyphosphoric acids which catalyze tar formation. Use fresh or distilled reagents.
    
Q: I can't separate the 2-chloro impurity from my nitrile product.

A: In the Meth-Cohn route, the C2-chlorine is intrinsic.

  • Strategy: Do not attempt difficult chromatographic separation if you plan to substitute the C2 position anyway (e.g., with an amine or alkoxide). Carry the crude 2-chloro intermediate directly into the next S

    
    Ar displacement step. The C2-Cl is highly reactive; the substitution product is usually much easier to purify.
    
Q: How do I confirm the nitrile is intact without running NMR?

A: IR Spectroscopy is your rapid checkpoint.

  • Nitrile (-CN): Sharp, distinct band at 2210–2230 cm⁻¹ .

  • Amide (-CONH2): Doublet bands (NH stretch) at 3100–3400 cm⁻¹ and strong Carbonyl (C=O) at ~1650–1690 cm⁻¹.

  • Absence of 2220 cm⁻¹ is a "Critical Stop" signal.

Decision Logic: Troubleshooting Low Yields

Troubleshooting Start Issue: Low Yield / Impure Product CheckRoute Which Synthetic Route? Start->CheckRoute Vilsmeier Vilsmeier-Haack (Meth-Cohn) CheckRoute->Vilsmeier Friedlander Friedländer / Condensation CheckRoute->Friedlander CheckMass Check LCMS Mass Vilsmeier->CheckMass AldehydeMass Mass = Aldehyde CheckMass->AldehydeMass Tarry Black Tar / No Product CheckMass->Tarry Sol_Aldehyde Fix: Add NH2OH·HCl in situ Ensure Anhydrous DMF AldehydeMass->Sol_Aldehyde Sol_Tar Fix: Control Exotherm (<10°C) Distill POCl3 Tarry->Sol_Tar CheckIR Check IR Spectrum Friedlander->CheckIR NoCN No peak @ 2220 cm-1 (Amide/Acid formed) CheckIR->NoCN Stalled Intermediate Observed (No Cyclization) CheckIR->Stalled Sol_Hydrolysis Fix: Lower Temp Use weaker base (Piperidine) NoCN->Sol_Hydrolysis Sol_Water Fix: Add Mol. Sieves or Dean-Stark Trap Stalled->Sol_Water

Figure 2: Logic flow for diagnosing common synthetic failures.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbonitriles." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Marco-Contelles, J., et al. (2009).[4] "The Friedländer Synthesis of Quinolines." Chemical Reviews, 109(6), 2652–2671.

  • Shaabani, A., et al. (2008). "One-pot synthesis of quinoline-3-carbonitrile derivatives catalyzed by piperidine." Tetrahedron Letters, 49(41), 5908–5910.

  • Organic Chemistry Portal. "Friedländer Synthesis." (General Mechanism & Conditions).

  • BenchChem Technical Notes. "Regioselectivity of the Vilsmeier-Haack Reaction."

Sources

Troubleshooting

improving the purity of crude 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

Current Status: Operational Ticket Focus: Purification & Isolation Troubleshooting Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Purification & Isolation Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Reactive Core" Challenge

Welcome to the technical support hub for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (CAS: 936497-95-9).[1] This molecule is a critical scaffold, often utilized as a precursor for advanced fluoroquinolone antibiotics (e.g., Levofloxacin analogs).

The Core Problem: The electron-withdrawing nature of the 3-cyano group, combined with the 5,8-difluoro substitution, makes the 4-chloro position exceptionally electrophilic. While this reactivity is desired for subsequent


 couplings, it creates a "purification paradox": the molecule is prone to hydrolysis (reverting to the 4-hydroxy impurity) during the very aqueous workups designed to clean it.

This guide moves beyond standard textbook protocols to address the specific "tarring" and hydrolysis issues users encounter with this electron-deficient quinoline.

Module 1: The "Black Tar" Phenomenon (Workup Phase)

Symptom: The reaction mixture (typically POCl


) turns into a viscous black oil or "tar" upon quenching with water, trapping the product.

Root Cause:

  • Exothermic Polymerization: Direct addition of water to the POCl

    
     reaction mass generates massive localized heat and HCl gas. This acidic, high-temperature environment triggers polymerization of the quinoline core.
    
  • Phosphoric Acid Entrapment: The byproducts of POCl

    
     hydrolysis (phosphoric acids) form a gum that encapsulates the hydrophobic fluoroquinoline.
    
Troubleshooting Protocol: The "Inverse Quench" Technique

Do NOT add water to the reaction vessel. Use this specific quenching workflow to maintain a granular solid precipitate.

Step-by-Step Protocol:

  • Distillation (Critical): Remove excess POCl

    
     under reduced pressure (vacuum distillation) at 
    
    
    
    C. Goal: Reduce POCl
    
    
    volume to <10% of original.
  • Dilution: Dissolve the resulting residue in a water-miscible organic solvent (e.g., Acetonitrile or Acetone). Ratio: 2 mL solvent per gram of residue.

  • The Inverse Pour: Slowly pour the organic solution into a rapidly stirred slurry of crushed ice and weak base (Sodium Acetate or NaHCO

    
    , pH 5-6).
    
    • Why? This dissipates heat instantly and prevents the "acid spike" that causes tarring.

  • Filtration: The product should precipitate as a beige/yellow solid. Filter immediately.

WorkupWorkflow Rxn Crude Reaction Mass (in POCl3) Distill Vacuum Distillation (<60°C) Rxn->Distill Remove Excess Reagent Tar Black Tar/Oil (Failure) Rxn->Tar Direct Water Addn (High Heat/Acid) Dilute Dilute Residue (Acetonitrile) Distill->Dilute Viscosity Control Quench Inverse Quench (Pour into Ice/NaOAc) Dilute->Quench Controlled Exotherm Solid Granular Solid (Target) Quench->Solid pH 5-6

Figure 1: The "Inverse Quench" workflow prevents thermal polymerization and acid-catalyzed degradation.

Module 2: The "Ghost" Impurity (Hydrolysis)

Symptom: HPLC shows a persistent peak (RRT ~0.8) that increases after aqueous washing. Identity: 4-Hydroxy-5,8-difluoroquinoline-3-carbonitrile .

Mechanism: The 5,8-difluoro pattern pulls electron density from the ring, making the C4-Cl bond highly labile. In the presence of water and heat (or strong acid/base), the Cl is displaced by OH. This is an equilibrium process that favors the thermodynamic "hydroxy" (quinolone) form.

Prevention Strategy
VariableRecommendationScientific Rationale
Wash Temperature < 5°C (Ice Cold) Kinetic control; hydrolysis rate drops significantly near 0°C.
pH Control Keep pH 4.0 - 6.0 High pH (>9) attacks the nitrile; Low pH (<2) accelerates Cl hydrolysis.
Drying Vacuum Oven (40°C) Wet filter cakes hydrolyze upon standing. Dry immediately.[2]

Module 3: Crystal Engineering (Purification)

If the crude purity is <95%, recrystallization is required. Chromatography is generally inefficient for this compound due to its poor solubility and streaking on silica.

Solvent Selection Matrix

Based on the solubility differential between the 4-Cl product and the 4-OH impurity.

Solvent SystemSuitabilityOutcome Description
Toluene Excellent (Primary) Dissolves 4-Cl product at reflux; 4-OH impurity and tars remain insoluble (or oil out).
Acetonitrile Good Good for removing polar impurities, but yield may be lower due to higher solubility of the product.
DMF/Water Risky Not Recommended. High boiling point of DMF requires heat to remove, promoting hydrolysis.
Ethyl Acetate/Hexane Moderate Useful if Toluene fails. Dissolve in hot EtOAc, add Hexane until turbid.
Recommended Protocol: Toluene Slurry/Recrystallization
  • Charge: Place crude solid in flask with Toluene (5-7 volumes).

  • Reflux: Heat to reflux (

    
    C). The desired 4-Cl product should dissolve.[3][4]
    
    • Note: If black oily residues remain at the bottom, these are polymerization byproducts. Decant the hot supernatant into a clean vessel.

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to

    
    C.
    
  • Filtration: Collect the pale yellow crystals.

  • Wash: Wash with cold Hexane or Heptane (to remove surface toluene).

PurificationLogic Crude Crude Solid (Contains 4-OH & Tars) Toluene Add Toluene (Heat to Reflux) Crude->Toluene Check Solubility Check Toluene->Check Decant Decant Supernatant Check->Decant Product Dissolves Residue Insoluble Tars/4-OH (Discard) Check->Residue Impurities Remain Solid/Oil Crystallize Cool to 0-5°C Decant->Crystallize Final Pure 4-Cl Product (Crystals) Crystallize->Final

Figure 2: Purification logic separating the desired product from polar impurities via differential solubility.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography to purify this? A: It is possible but difficult. The 3-cyano and 4-chloro groups make the molecule "sticky" on silica, leading to tailing. If you must, use a gradient of Dichloromethane (DCM) and Hexane . Avoid Methanol, as it can induce nucleophilic substitution of the chloride (forming the 4-methoxy impurity) on the column if slightly acidic.

Q: My product turned yellow/orange during drying. Is it decomposing? A: A slight color change to yellow is normal for quinolines. However, a shift to deep orange or brown indicates hydrolysis or oxidation. Ensure you are drying under vacuum and not exceeding


C.

Q: Why do you advise against basic washes (e.g., 1N NaOH)? A: While NaOH removes acidic impurities, the 4-chloro-3-cyano motif is highly susceptible to


 by hydroxide ions [1]. Even brief exposure to pH > 10 can convert your product to the 4-hydroxy analog. Use Bicarbonate (NaHCO

) instead.

References

  • Google Patents. (2020). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.[3] (Contextual reference for chloroquinoline workup). Retrieved February 2, 2026, from

  • Bentham Science. (n.d.).[2] Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (Review of reactivity patterns). Retrieved February 2, 2026, from [Link]

Sources

Optimization

4-Chloro-5,8-difluoroquinoline-3-carbonitrile stability and degradation issues

Stability, Handling, and Degradation Troubleshooting[1] Executive Summary: The "Activated Core" Hazard 4-Chloro-5,8-difluoroquinoline-3-carbonitrile is not merely a passive building block; it is a highly activated electr...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Degradation Troubleshooting[1]
Executive Summary: The "Activated Core" Hazard

4-Chloro-5,8-difluoroquinoline-3-carbonitrile is not merely a passive building block; it is a highly activated electrophile .[1][2] Its utility in synthesizing tyrosine kinase inhibitors (e.g., EGFR inhibitors) stems from the lability of the C4-chlorine atom. However, this same reactivity is the primary source of instability.

The molecule possesses a "perfect storm" of electronic activation:

  • Ring Nitrogen: Pulls electron density, activating the C4 position.[2]

  • C3-Cyano Group: A strong electron-withdrawing group (EWG) ortho to the chlorine, drastically lowering the activation energy for nucleophilic attack.[1][2]

  • 5,8-Difluoro Substitution: These fluorine atoms further deplete electron density from the rings via inductive effects, making the C4-Cl bond significantly more labile than in non-fluorinated quinolines.[2]

Key Takeaway: This compound is prone to Nucleophilic Aromatic Substitution (


)  under mild conditions.[1][2] It will react with moisture (hydrolysis) and protic solvents (solvolysis) if not handled strictly.[1][2]
Critical Storage & Handling Protocols

To maintain purity >98%, adherence to these protocols is mandatory.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) Retards the kinetics of spontaneous hydrolysis and dimerization.[1]
Atmosphere Argon or Nitrogen Oxygen is less of a threat than moisture.[1][2] The headspace must be dry to prevent hydrolysis of the C4-Cl to the C4-OH (quinolone).
Container Amber Glass, Tightly Sealed Prevents photolytic degradation; quinolines can generate radical species under UV exposure.[1][2]
Desiccation Required Hygroscopic nature of impurities (like trace salts) can attract water, initiating an autocatalytic degradation cycle.[1][2]
Troubleshooting Guide (FAQ)
Issue 1: "My LCMS spectrum shows a mass shift of -18 or +14 relative to the parent."

Diagnosis: Solvolysis Artifacts.

  • Observation: You dissolved the sample in Methanol (MeOH) or Ethanol (EtOH) for analysis.[1][2]

  • The Chemistry: The solvent acted as a nucleophile.

    • +14 shift (vs parent): Replacement of -Cl (35 Da) with -OCH

      
       (31 Da) results in a net mass change, often confusingly interpreted.[1][2]
      
    • -18 shift (vs parent): Hydrolysis to the 4-hydroxy species (replacement of -Cl with -OH).

  • Corrective Action:

    • Immediate: Discard the solution. The solid stock is likely still good.[2]

    • Protocol: NEVER dissolve this compound in protic solvents (MeOH, EtOH, Water) for storage. Use anhydrous Acetonitrile (MeCN) or DMSO for stock solutions.[1][2] Run LCMS immediately after dilution.[1][2]

Issue 2: "The off-white solid has turned bright yellow/orange."

Diagnosis: Hydrolysis to 4-Quinolone.[1][2]

  • The Chemistry: The C4-chlorine has been hydrolyzed by atmospheric moisture. The resulting 4-hydroxyquinoline tautomerizes to the 4-quinolone form (4-oxo-1,4-dihydroquinoline), which is highly conjugated and often chromogenic (yellow/orange).[1]

  • Validation: Check for a strong absorbance band shift in UV-Vis or a new peak in HPLC with a mass corresponding to [M-Cl+OH].

  • Salvage: If degradation is <10%, you may repurify via flash chromatography (Hexane/EtOAc), but yield loss is inevitable.[1][2]

Issue 3: "Low yields in the subsequent coupling reaction."

Diagnosis: Competitive Hydrolysis.

  • Scenario: You are reacting the compound with an aniline or amine.[2]

  • Cause: If the solvent contains trace water, the water competes with your amine nucleophile for the C4 position. Since the 5,8-difluoro substitution makes the ring highly electrophilic, water is a sufficient nucleophile to cause side reactions.

  • Corrective Action: Dry all solvents (THF, DMF) over molecular sieves.[1][2] Use an excess of the amine nucleophile to statistically favor the desired substitution.

Visualizing the Degradation Pathways

The following diagram maps the kinetic fate of the molecule. Note that the C4-Substitution is kinetically favored over C3-Cyano hydrolysis under neutral/mild conditions.

DegradationPathways cluster_0 Primary Degradation (Fast) cluster_1 Secondary Degradation (Slow/Harsh) Parent 4-Chloro-5,8-difluoro quinoline-3-carbonitrile (Active Electrophile) Quinolone 4-Oxo-5,8-difluoro quinoline-3-carbonitrile (Yellow Solid) Parent->Quinolone Hydrolysis (H2O) Storage/Moisture SolvolysisProd 4-Alkoxy-5,8-difluoro quinoline-3-carbonitrile (LCMS Artifact) Parent->SolvolysisProd Solvolysis (ROH) MeOH/EtOH Prep Amide 4-Chloro-5,8-difluoro quinoline-3-carboxamide Parent->Amide Acid/Base Hydrolysis (Requires Heat) Target Desired 4-Amino Derivative Parent->Target Amine Nucleophile (Anhydrous Conditions)

Caption: Figure 1. Competitive reaction pathways. The C4-Cl displacement (Red arrows) is the dominant instability mode compared to nitrile hydrolysis.

Analytical Method Recommendations

Standard reverse-phase HPLC methods can induce degradation if not carefully designed.[1][2]

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the quinoline nitrogen).[1][2]

  • Mobile Phase B: Acetonitrile (Avoid Methanol to prevent on-column solvolysis).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (Aromatic core) and 210 nm.[1][2]

Why this works: The acidic mobile phase ensures the quinoline nitrogen is protonated (


), which actually increases the electrophilicity of the C4 position. However, by using Acetonitrile (aprotic) instead of Methanol, you remove the nucleophile that would otherwise attack this activated species during the run.
References
  • Mekheimer, R. A., et al. (2019).[1][2][3] "Chloroquinoline-3-carbonitriles: Synthesis and Reactions." Current Organic Chemistry, 23(7), 823-851.[1][2][3]

    • Context: Comprehensive review of the reactivity of the 4-chloro-3-cyanoquinoline scaffold, detailing the susceptibility to nucleophilic
  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

    • Context: Foundational mechanism explaining why electron-withdrawing groups (like -CN and -F) ortho/para to the leaving group accelerate substitution.[1]

  • Santa Cruz Biotechnology. "4-chloro-8-(difluoromethoxy)quinoline-3-carbonitrile Product Data." [1][2]

    • Context: Provides handling data for closely related fluorinated quinoline-3-carbonitrile analogs, supporting the requirement for inert storage.
  • National Institutes of Health (NIH) / PubChem. "Quinoline-3-carbonitrile derivatives: Physical Properties."[1][2]

    • Context: General stability and solubility data for the quinoline-3-carbonitrile class.[1]

Sources

Troubleshooting

troubleshooting low conversion rates in quinoline synthesis

Technical Support Center: Quinoline Synthesis Optimization Subject: Troubleshooting Low Conversion & Yield in Quinoline Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division In...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis Optimization

Subject: Troubleshooting Low Conversion & Yield in Quinoline Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division

Introduction

Low conversion in quinoline synthesis is rarely a single-variable problem. It is usually a conflict between kinetic traps (polymerization of intermediates) and thermodynamic sinks (stable but unreactive precursors).

This guide moves beyond generic advice. We treat the reaction mixture as a competitive system where the desired cyclization must outcompete oligomerization and degradation. Below are the specific protocols to diagnose and rescue your synthesis.

Part 1: Diagnostic Logic (The "Why")

Before altering conditions, determine if you have a Conversion Problem (starting material remains) or a Selectivity Problem (starting material is consumed, but product is missing/low).

TroubleshootingLogic Start Diagnostic: Low Yield Observed CheckSM Check TLC/LCMS: Is Starting Material (SM) consumed? Start->CheckSM SM_Yes SM Remains (Low Conversion) CheckSM->SM_Yes Yes SM_No SM Consumed (Low Selectivity) CheckSM->SM_No No Kinetic Kinetic Barrier: Temp too low? Catalyst dead? SM_Yes->Kinetic Equilibrium Thermodynamic Trap: Water inhibition? Reversible imine formation? SM_Yes->Equilibrium Tar Polymerization: 'Tar' formation? (Skraup/Doebner-Miller) SM_No->Tar SideRxn Side Reactions: Regioisomers? Oxidation failure? SM_No->SideRxn

Figure 1: Decision tree for isolating the root cause of yield loss in quinoline synthesis.

Part 2: Troubleshooting Classical Acid-Catalyzed Routes

(Skraup, Doebner-Miller, Combes)

These methods rely on the in-situ generation of


-unsaturated carbonyls. The primary failure mode here is polymerization  of these intermediates before they can react with the aniline.
Q1: My Skraup reaction turns into a black, insoluble tar. How do I improve the isolated yield?

The Mechanism of Failure: The "tar" is polymerized acrolein (or vinyl ketone). In the classic Skraup, glycerol dehydration to acrolein is faster than the Michael addition of aniline. The excess acrolein polymerizes under the harsh acidic conditions.

Corrective Protocol:

  • Add a Moderator: Incorporate Ferrous Sulfate (FeSO₄) . It acts as a radical scavenger and oxygen carrier, moderating the violence of the reaction and inhibiting radical polymerization of the acrolein [1].

  • Control Acrolein Release: Do not mix everything at once. Add the glycerol dropwise to the refluxing aniline/acid mixture. This keeps the instantaneous concentration of acrolein low, favoring the bimolecular reaction with aniline over unimolecular polymerization.

  • Switch Oxidants: Replace nitrobenzene (which requires high temp) with Iodine (I₂) or DDQ in a milder solvent if possible, though classic Skraup often demands the solvent power of H₂SO₄.

Q2: In the Combes synthesis, I see high conversion of aniline but <20% yield of quinoline. Where is the mass balance going?

The Mechanism of Failure: The Combes reaction proceeds via a Schiff base (imine) followed by acid-catalyzed cyclization. A common failure point is the hydrolysis of the intermediate imine back to starting materials or the formation of a stable, unreactive enamine that refuses to cyclize due to steric clashes.

Corrective Protocol:

  • Water Management: The initial condensation releases water. If this water is not removed, it hydrolyzes the imine. Use a Dean-Stark trap (if using toluene/xylene) or add molecular sieves.

  • Acid Strength: H₂SO₄ is often too harsh (causing sulfonation side products). Switch to Polyphosphoric Acid (PPA) or Eaton’s Reagent (P2O5 in MsOH). PPA acts as both a solvent and a dehydrating agent, driving the cyclization while suppressing hydrolysis [2].

Part 3: Troubleshooting Condensation & Cyclization

(Friedländer & Povarov)

Q3: My Friedländer synthesis stalls at 50% conversion. Adding more catalyst doesn't help.

The Mechanism of Failure: The Friedländer reaction (o-aminoaldehyde + ketone) is an equilibrium process involving an aldol condensation followed by dehydration. If the ketone is sterically hindered or the base is too weak, the retro-aldol reaction dominates.

Corrective Protocol:

  • Switch Catalytic Manifold:

    • Current: Base (KOH/EtOH). Problem: Enolate formation is poor.

    • Switch to:Acid Catalysis (p-TsOH or Sulfamic Acid) . Acid catalysis activates the carbonyl electrophile, often overcoming steric hindrance that blocks base-catalyzed enolate attack [3].

  • Solvent-Free "Grind" Technique: Conduct the reaction neat (solvent-free) at moderate temperatures (60–80°C). High concentration drives the bimolecular condensation. This is a proven Green Chemistry approach to push equilibrium toward the product [4].

Q4: The Povarov reaction yields a non-aromatic intermediate. How do I get the fully aromatic quinoline?

The Mechanism of Failure: The Povarov reaction (Imine + Alkene) formally yields a tetrahydroquinoline. It requires an oxidative dehydrogenation step to become a quinoline. If you lack an oxidant, you will isolate the tetrahydro- intermediate or a complex mixture of disproportionated products.

Corrective Protocol:

  • One-Pot Oxidation: Add DDQ (1.1 equiv) or MnO₂ to the reaction mixture after the initial cyclization is complete (monitor by TLC).

  • Aerobic Variant: Use Molecular Iodine (I₂) (10–20 mol%) as a catalyst. Iodine acts as both a Lewis acid to drive the Povarov cycloaddition and an oxidant to drive the aromatization to quinoline in the presence of atmospheric oxygen [5].

Part 4: Data & Comparison of Methodologies

Select the method based on your substrate's electronic tolerance.

MethodBest ForPrimary Failure ModeRecommended "Rescue"
Skraup Unsubstituted QuinolinesViolent Exotherm / TarAdd FeSO₄; Dropwise glycerol.
Friedländer 2,3-Substituted QuinolinesStalled EquilibriumSwitch from Base to Acid (p-TsOH); Run neat.
Combes 2,4-Substituted QuinolinesRegioselectivity / HydrolysisUse Polyphosphoric Acid (PPA); Dry solvents.
Povarov Complex/Chiral ScaffoldsIncomplete OxidationAdd DDQ or use I₂/DMSO system.

Part 5: Visualization of Failure Pathways

Understanding the competition between the Product Pathway and the Polymerization Pathway is critical for Skraup/Doebner-Miller syntheses.

ReactionPathways Start Aniline + Glycerol/Enone Intermediate Michael Adduct (β-amino ketone) Start->Intermediate Slow Addition (Controlled) Polymer Polymer/Tar (Irreversible) Start->Polymer High T, High Conc. (Uncontrolled Acrolein) Cyclization Cyclization (Dihydroquinoline) Intermediate->Cyclization Acid Cat. Intermediate->Polymer Overheating Product Quinoline (Target) Cyclization->Product Oxidation (-2H)

Figure 2: Kinetic competition in acid-catalyzed synthesis. Success depends on keeping the upper pathway faster than the lower "Tar" pathway.

Part 6: Purification (The "Hidden" Yield Loss)

Users often synthesize the product successfully but lose it on the column. Quinolines are basic pyridyl-like systems.

  • Issue: Quinoline "streaks" on silica gel due to interaction with acidic silanol groups, leading to broad peaks and co-elution with impurities.

  • Fix: Pre-treat your silica gel column with 1–3% Triethylamine (Et₃N) in the mobile phase. This neutralizes the acidic sites on the silica. Alternatively, use Alumina (Neutral or Basic) instead of silica for chromatography.

References

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98. Link

  • Sloop, J. C. (2009). A Novel, One-Pot Synthesis of Trifluoromethyl-Substituted Quinolines via the Combes Pathway. Journal of Fluorine Chemistry, 130(10), 960–965. Link

  • Wang, G. W., et al. (2003). Solvent-free synthesis of quinolines by the Friedländer condensation on solid acid catalysts.[1] Tetrahedron Letters, 44(25), 4683-4685. Link

  • Marco-Contelles, J., et al. (2009). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines and Quinolines.[2] Chemical Reviews, 109(5), 2652–2671. Link

  • Wu, A., et al. (2014).[3] Molecular Iodine-Mediated Formal [3+2+1] Cycloaddition for Direct Synthesis of Substituted Quinolines.[3] Organic Letters, 16(17), 4582–4585. Link

Sources

Optimization

Technical Support Center: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile NMR Analysis

Welcome to the technical support resource for researchers working with 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. This guide provides in-depth troubleshooting for unexpected peaks in your NMR spectra and answers freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. This guide provides in-depth troubleshooting for unexpected peaks in your NMR spectra and answers frequently asked questions to aid in your experimental analysis. Our goal is to equip you with the expertise to confidently interpret your data and advance your research.

Troubleshooting Guide: Unexpected Peaks in the NMR Spectrum

The appearance of unexpected signals in an NMR spectrum can be perplexing. This section provides a logical, step-by-step approach to identifying the source of these peaks and resolving the issue.

Scenario 1: You observe sharp, unassigned singlets.

Sharp singlets are often indicative of impurities that lack protons on adjacent carbons. Common culprits include residual solvents or symmetrical byproducts.

Troubleshooting Workflow:

  • Cross-reference with solvent impurity tables: The first and simplest step is to compare the chemical shifts of the unexpected singlets with established tables of common laboratory solvent impurities.[1][2][3][4] Deuterated solvents can contain residual protic versions, and other solvents used in the synthesis or purification (e.g., acetone, diethyl ether, ethyl acetate) are frequent contaminants.[5][6]

  • Analyze the synthesis route for symmetrical byproducts: Consider the precursors and reagents used in the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. For instance, if aniline was a starting material, you might see traces of it or related symmetrical impurities.[7][8]

  • Perform a D₂O shake: If you suspect the singlet could be from an exchangeable proton (e.g., water or an acidic impurity), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The disappearance of the peak confirms an exchangeable proton.

  • Spike the sample: If you have a suspect impurity on hand, add a small amount to your NMR sample and see if the peak increases in intensity.

Experimental Protocol: D₂O Shake for Identifying Exchangeable Protons

Objective: To determine if an unexpected peak arises from an exchangeable proton (e.g., -OH, -NH, or water).

Materials:

  • Your NMR sample of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile in a deuterated solvent.

  • Deuterium oxide (D₂O).

  • Pipette or syringe.

Procedure:

  • Acquire a standard ¹H NMR spectrum of your sample. Note the chemical shift and integration of the unexpected peak.

  • Carefully remove the NMR tube from the spectrometer.

  • Add one to two drops of D₂O to the NMR tube.

  • Cap the tube securely and invert it several times to ensure thorough mixing. You may need to sonicate for a few seconds for better mixing.

  • Re-insert the sample into the NMR spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. If the unexpected peak has disappeared or significantly diminished in intensity, it is due to an exchangeable proton. A new, broader peak corresponding to HOD may appear.

Scenario 2: The aromatic signals are unexpectedly broad or poorly resolved.

Broadening of aromatic signals in the spectrum of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile can be attributed to the quadrupolar effects of the chlorine atom.

Causality: Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar (spin > 1/2). These nuclei can relax quickly, leading to a broadening of the signals of adjacent nuclei.[9][10][11] This effect is most pronounced for the protons closest to the chlorine atom.

Troubleshooting Workflow:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. In some cases, increasing the temperature can lead to sharper signals by altering the relaxation dynamics.

  • High-Field NMR: If available, running the sample on a higher field spectrometer can sometimes improve resolution by increasing the separation of coupled signals, even if the broadening effect persists.[12][13]

  • Consider the possibility of aggregation: At high concentrations, intermolecular interactions can also lead to signal broadening.[14] Try acquiring the spectrum at a lower concentration.

Scenario 3: The splitting patterns in the aromatic region are more complex than anticipated.

The presence of two fluorine atoms in 4-Chloro-5,8-difluoroquinoline-3-carbonitrile will introduce complex splitting patterns due to H-F coupling.

Causality: Fluorine (¹⁹F) has a spin of 1/2 and couples strongly with protons, not only on adjacent carbons (²JHF) but also over multiple bonds (³JHF, ⁴JHF, and even ⁵JHF).[15][16][17] These long-range couplings can transform expected doublets or triplets into complex multiplets.[18][19]

Troubleshooting Workflow:

  • ¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum. This will tell you the chemical shifts of the two fluorine atoms and can reveal F-F coupling if present.[16]

  • ¹H{¹⁹F} Decoupled NMR: Run a proton NMR experiment while decoupling the fluorine channel. This will collapse the H-F couplings, simplifying the proton spectrum to only H-H couplings. If the complex multiplets simplify to the expected patterns, this confirms that the complexity was due to H-F coupling.

  • 2D NMR (COSY and HSQC/HMBC):

    • COSY (Correlation Spectroscopy): Will help identify which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can be particularly useful for assigning quaternary carbons and confirming the overall structure.[14]

Logical Workflow for Complex Splitting Patterns

G start Complex Aromatic Multiplets Observed f19_nmr Acquire ¹⁹F NMR Spectrum start->f19_nmr h1_decoupled Acquire ¹H{¹⁹F} Decoupled NMR start->h1_decoupled two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) start->two_d_nmr simplified Multiplets Simplify? h1_decoupled->simplified assign_structure Use 2D data to confirm proton and carbon assignments. two_d_nmr->assign_structure confirm_hf Complexity is due to H-F Coupling. Analyze coupling constants. simplified->confirm_hf Yes other_issue Complexity persists. Consider overlapping signals or a mixture of isomers. simplified->other_issue No

Caption: Troubleshooting complex splitting patterns.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile?

ProtonExpected Chemical Shift (ppm)Rationale
H-28.5 - 9.0Deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group.
H-6, H-77.5 - 8.2Located on the benzene ring between two electron-withdrawing fluorine atoms, leading to a downfield shift. The exact shifts will be influenced by complex coupling.

Note: These are estimates. The actual values will depend on the solvent and concentration.[14]

Q2: What kind of impurities might be present from the synthesis?

The synthesis of substituted quinolines can result in several types of impurities:

  • Starting Materials: Incomplete reaction can leave residual starting materials, such as a substituted aniline or a cyclization precursor.[20][21]

  • Byproducts of Cyclization: Reactions like the Skraup or Doebner-von Miller synthesis can produce polymeric tars or regioisomers.[8]

  • Reagents: If phosphorus oxychloride (POCl₃) is used for chlorination, residual phosphorus-containing impurities might be present, though they are typically removed during workup.[22]

  • Degradation Products: Quinolines can be susceptible to degradation under certain conditions, potentially leading to oxidized or hydrolyzed products.[23][24][25]

Q3: How will the two fluorine atoms at positions 5 and 8 affect the spectrum?

The two fluorine atoms will have a significant impact:

  • ¹H Spectrum: They will cause complex splitting of the H-6 and H-7 signals due to ³JHF and ⁴JHF couplings. You may observe doublet of doublets or more complex patterns.[15][16]

  • ¹³C Spectrum: All carbons in the vicinity of the fluorine atoms will show C-F coupling, which can be very large for the directly bonded carbons (¹JCF).[15]

  • ¹⁹F Spectrum: You should observe two distinct signals for F-5 and F-8, unless they are accidentally magnetically equivalent. These signals may show coupling to each other (F-F coupling) and to the aromatic protons.[16]

Q4: Will I see coupling to the chlorine atom?

It is highly unlikely that you will observe resolved coupling to either ³⁵Cl or ³⁷Cl in a standard ¹H or ¹³C NMR spectrum. The rapid quadrupolar relaxation of the chlorine nuclei effectively decouples them from neighboring spins, leading to signal broadening instead of splitting.[10][11]

Troubleshooting Logic: Is it an Impurity or a Coupling Phenomenon?

G start Unexpected Peak Observed check_impurity Compare with solvent impurity tables. Analyze synthesis byproducts. start->check_impurity is_impurity Chemical shift matches known impurity? check_impurity->is_impurity impurity_confirmed Peak is an impurity. is_impurity->impurity_confirmed Yes check_coupling Consider complex coupling (e.g., H-F). Run decoupling experiments. is_impurity->check_coupling No repurify Repurify sample. impurity_confirmed->repurify coupling_confirmed Peak disappears or simplifies upon decoupling. check_coupling->coupling_confirmed

Caption: Differentiating between impurities and coupling.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ResearchGate. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
  • Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated chlorine-35 quadrupolar and chemical shift data for group 13.... Retrieved from [Link]

  • Wang, J., Han, J., Lu, P., Li, J., & Ma, C. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4194.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Sathyamoorthy, B., & Dayie, T. K. (2013). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of magnetic resonance (San Diego, Calif. : 1997), 231, 1–10.
  • PubMed. (n.d.). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Reddit. (2022). Quadrupolar relaxation in NMR. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • MDPI. (2023). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. Retrieved from [Link]

  • University of Ottawa. (n.d.). (Cl) Chlorine NMR. Retrieved from [Link]

  • Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5....
  • Unknown. (n.d.). Quinoline. Retrieved from [Link]

  • ACS Publications. (2018). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • PubMed Central. (n.d.). Field-stepped ultra-wideline NMR at up to 36 T: on the inequivalence between field- and frequency-stepping. Retrieved from [Link]

  • International Journal of Electrochemical Science. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. Retrieved from [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]

Sources

Troubleshooting

scaling up the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

Technical Support Center: High-Performance Synthesis Guide Subject: Scaling Up Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile Ticket ID: CHEM-SC-58DF-CN Status: Open for Consultation Assigned Specialist: Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Performance Synthesis Guide Subject: Scaling Up Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile Ticket ID: CHEM-SC-58DF-CN Status: Open for Consultation Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Strategic Overview

Scaling the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile presents a distinct set of challenges compared to non-fluorinated quinolines. The electron-withdrawing nature of the fluorine atoms at positions 5 and 8 significantly deactivates the benzene ring, making the critical cyclization step thermodynamically demanding. Furthermore, the presence of the C3-nitrile group introduces a risk of hydrolysis during the aggressive chlorination phase.

This guide moves beyond standard textbook recipes, offering a "battle-tested" protocol designed for scalability, safety, and impurity control. We utilize a modified Gould-Jacobs reaction pathway, optimized for the specific electronic constraints of the 2,5-difluoroaniline starting material.

Process Visualization (Workflow & Logic)

The following diagram outlines the critical pathway and decision nodes. Note the specific emphasis on temperature control and off-gas management during the chlorination phase.

G Start Start: 2,5-Difluoroaniline Step1 Step 1: Condensation (Enamine Formation) 100-110°C Start->Step1 Reagent1 + Ethyl (ethoxymethylene)cyanoacetate Reagent1->Step1 Check1 QC Check: Verify E/Z Isomer Ratio (TLC/NMR) Step1->Check1 Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Check1->Step2 Pass Int2 Intermediate: 4-Hydroxy-5,8-difluoro -3-carbonitrile Step2->Int2 Step3 Step 3: Chlorination (POCl3, Reflux) Int2->Step3 Risk CRITICAL RISK: Exotherm & HCl Gas Step3->Risk Monitor Final Final Product: 4-Chloro-5,8-difluoro quinoline-3-carbonitrile Step3->Final

Caption: Figure 1. Optimized synthetic workflow for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile, highlighting critical control points (yellow) and high-hazard steps (red).

Technical Protocols & Troubleshooting

Phase 1: The Condensation (Enamine Formation)

Objective: Reaction of 2,5-difluoroaniline with Ethyl (ethoxymethylene)cyanoacetate to form the acrylate intermediate.

  • The Science: This is an addition-elimination reaction.[1] The aniline nitrogen attacks the electrophilic double bond, displacing ethanol.

  • Scale-Up Protocol:

    • Charge reactor with 2,5-difluoroaniline (1.0 eq) and Ethyl (ethoxymethylene)cyanoacetate (1.05 eq).[1]

    • Solvent Choice: Use Toluene or Ethanol.[1] Toluene is preferred for scale-up as it allows azeotropic removal of the ethanol byproduct, driving the equilibrium forward.

    • Heat to 100-110°C (reflux) for 2-4 hours.

    • Cool to 0-5°C. The product usually precipitates as a solid.[1] Filter and wash with cold hexanes.[1]

Troubleshooting Ticket #101 Issue: Low Yield / Oily Product
Symptom Product does not precipitate or forms a sticky gum upon cooling.
Root Cause Incomplete removal of the ethanol byproduct or presence of unreacted EMME/cyanoacetate.[1]
Solution 1. Chase the Ethanol: If using toluene, ensure you are distilling off the ethanol/toluene azeotrope during the reaction. 2. Seed Crystal: Introduce a seed crystal of the pure enamine at 40°C during the cooling ramp.[1] 3. Anti-solvent: Add Heptane slowly at room temperature to induce crystallization.[1]
Phase 2: Thermal Cyclization (The Gould-Jacobs Step)

Objective: Intramolecular electrophilic aromatic substitution to close the quinoline ring.[1]

  • The Science: This is the bottleneck.[1] The fluorine atoms on the benzene ring deactivate it, raising the activation energy required for cyclization. Standard reflux (e.g., in diphenyl ether) might be insufficient or slow.

  • Scale-Up Protocol:

    • Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).[1]

    • Loading: Add the enamine intermediate to pre-heated Dowtherm A (240-250°C).

    • Critical Control: The addition must be controlled to maintain the temperature above 235°C. If the temperature drops, the reaction stalls, and polymerization side-products increase.

    • Duration: 30-60 minutes. Monitor by HPLC.

    • Workup: Cool to ~80°C, then add a non-polar solvent (e.g., Toluene or Heptane) to precipitate the 4-hydroxy quinoline product. Filter hot or warm to leave impurities in the mother liquor.[1]

Troubleshooting Ticket #205 Issue: Incomplete Cyclization / Black Tar Formation
Symptom HPLC shows <50% conversion, or the reaction mixture turns into an intractable black tar.
Root Cause Oxidation: At 250°C, the intermediate is sensitive to oxygen. Temperature Lag: Adding solid intermediate too fast cooled the bulk solvent below the activation threshold.[1]
Solution 1. Inert Atmosphere: Sparge the Dowtherm A with Nitrogen for 30 mins prior to heating and maintain a strong

flow during reaction. 2. Slurry Addition: Do not add dry solid.[1] Slurry the intermediate in a small amount of warm Dowtherm A and pump it into the hot zone to maintain thermal mass.[1]
Phase 3: Deoxychlorination (The Step)

Objective: Conversion of the 4-hydroxy (tautomeric quinolone) to the 4-chloro derivative.[1]

  • The Science:

    
     acts as both solvent and reagent.[1] The mechanism involves the formation of a dichlorophosphate intermediate, followed by nucleophilic attack by chloride.
    
  • Scale-Up Protocol:

    • Charge 4-hydroxy-5,8-difluoroquinoline-3-carbonitrile (1.0 eq).[1]

    • Add

      
       (3.0 - 5.0 eq).[1] Note: Excess is needed for stirrability, but too much makes quenching dangerous.
      
    • Catalyst: Add a catalytic amount of DMF (Dimethylformamide).[1] This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

    • Heat to reflux (~105°C). Evolution of HCl gas will be vigorous.[1] Scrubbing is mandatory.

    • Quenching (The Danger Zone): Distill off excess

      
       under reduced pressure first.[1] Then, perform a Reverse Quench : Pour the reaction mass slowly into a mixture of Ice/Water/Ammonia or Ice/Water/K2CO3.
      
Troubleshooting Ticket #309 Issue: Hydrolysis of Nitrile to Amide
Symptom LCMS shows a mass corresponding to M+18 (Amide) instead of the desired Nitrile.
Root Cause Acidic hydrolysis.[1] During the quench, if the pH drops too low and temperature rises, the 3-CN group hydrolyzes to -CONH2.
Solution 1. Temperature Control: Keep the quench mass below 10°C. 2. pH Buffering: Do not quench into pure water. Quench into a buffered basic solution (Sodium Acetate or Potassium Carbonate) to neutralize the generated phosphoric acid immediately.[1] Avoid strong bases like NaOH which might displace the Fluorines.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

to avoid phosphorus waste?
A: generally, No. Thionyl chloride is less effective for converting 4-quinolones to 4-chloroquinolines compared to

.[1] The reaction often stalls or requires high pressure.[1]

forms a stable phosphoryl bond with the leaving oxygen, providing the thermodynamic driving force.

Q: The 5,8-difluoro pattern is rare.[1] Why not start with 2,4,5-trifluorobenzoic acid? A: That route (Grohe-Su) typically yields the 3-ester (quinoline-3-carboxylate), not the 3-nitrile.[1] Converting the ester to the nitrile requires two additional steps (Amidation


 Dehydration), reducing overall yield. The aniline + cyanoacetate route (Gould-Jacobs) installs the nitrile immediately.[1]

Q: How do I remove the residual Dowtherm A from the Step 2 product? A: Dowtherm A has a high boiling point (~258°C).[1]

  • Filtration: The product is usually insoluble in Dowtherm A at room temp.[1] Filter effectively.

  • Displacement Wash: Wash the filter cake with hot toluene (removes surface oil) followed by hexanes.[1]

  • Drying: Vacuum dry at 60°C. Do not rely on evaporation alone to remove trapped Dowtherm.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines.[1] I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.[1] (Foundational reference for quinolone cyclization kinetics).

  • Process Safety in Chlorination: Safety of chlorine production and chlorination processes. (2025).[1][2][3] ResearchGate.

  • POCl3 Chlorination Mechanics: POCl3 Chlorination of 4-Quinazolones.[1] (2011).[1][4] National Institutes of Health (NIH).[1]

  • Ethyl (ethoxymethylene)cyanoacetate Properties: ChemicalBook Technical Data.

Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a Process Safety Hazard Assessment (PHA) before scaling up reactions involving thermal cyclization or phosphorus oxychloride.

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

[1][2] Current Status: Operational Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are encountering purity issues with 4-Chloro-5,8-difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering purity issues with 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (hereafter referred to as Target-Cl ). This intermediate is notoriously sensitive.[1][2] Its electron-deficient quinoline core makes the C4-chlorine atom highly susceptible to nucleophilic attack, particularly hydrolysis, which reverts the product back to its precursor, 4-hydroxy-5,8-difluoroquinoline-3-carbonitrile (hereafter Impurity-OH ).[1][2]

This guide addresses the three most common impurity classes:

  • Hydrolytic Revertants (The "Sticky" 4-Hydroxy impurity).[1][2]

  • Polymeric Tars (Carryover from high-temperature cyclization).[1][2]

  • Inorganic Phosphates (Trapped

    
     byproducts).
    

Module 1: Impurity Profile & Diagnostic[1][2]

Before attempting purification, identify your specific impurity profile using the table below.

Impurity TypeChemical IdentityDiagnostic Sign (TLC/HPLC)Root Cause
Type A (Critical) 4-Hydroxy-5,8-difluoroquinoline-3-carbonitrileHigh Polarity (Low

).[1][2] Broad tailing spot on silica.[1][2]
Moisture ingress during workup; incomplete chlorination.[1][2]
Type B Polymeric/Tarry ResiduesBaseline Material .[2] Dark streak.Thermal degradation during upstream Gould-Jacobs cyclization.[1][2]
Type C Inorganic Phosphates/PyrophosphatesInvisible on UV .[1][2] Detected via Ash test or

NMR.[1][2]
Insufficient quenching of

; poor aqueous phase separation.[1][2]
Type D Regioisomers (e.g., 6,7-difluoro)Close

.[2] Often requires HPLC to resolve.[1][2]
Impure starting aniline (2,5-difluoroaniline vs 3,4-difluoroaniline).[1][2]

Module 2: The "Hydrolysis Loop" (Type A Impurity)[1][2]

The Problem: The 4-Cl bond is activated by the electron-withdrawing nitrile (C3) and fluorine atoms (C5, C8).[1][2] Standard aqueous washes often create more impurity than they remove because water attacks the C4 position, regenerating the 4-OH species.[1]

The Mechanism of Failure

The following diagram illustrates why standard washing fails and how the "Reversion Loop" occurs.

HydrolysisLoop cluster_prevention Prevention Strategy Start Target-Cl (Desired Product) Transition Tetrahedral Intermediate Start->Transition + H2O Water Aqueous Wash (pH > 7 or Heat) Impurity Impurity-OH (4-Hydroxy) Transition->Impurity Cl- Departure HCl HCl Released Transition->HCl Impurity->Start Requires POCl3 (Re-process) Strategy 1. Cold Wash (<5°C) 2. Anhydrous Workup 3. Rapid Phase Cut

Figure 1: The Hydrolysis Reversion Loop. Exposure to aqueous base or heat reverts the target back to the hydroxyl impurity.[1]

Protocol: Anhydrous Purification (The "Self-Validating" Method)

Use this method if Impurity-OH > 2.0%.[1][2]

Principle: Instead of washing the impurity out (which risks hydrolysis), we exploit the solubility difference.[1][2] The Target-Cl is soluble in Dichloromethane (DCM) or Ethyl Acetate, while the Impurity-OH is highly polar and practically insoluble in non-polar organics.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram) .

    • Checkpoint: If the solution is cloudy, the solids are likely the Impurity-OH or inorganic salts.[1]

  • Filtration (The Key Step): Pass the suspension through a pad of diatomaceous earth (Celite) or a sintered glass funnel.[1][2]

    • Result: The Impurity-OH remains on the filter.[1] The filtrate contains your Target-Cl.[1][2]

  • Rapid Wash: Wash the filtrate once with cold (0°C) 5%

    
     to remove acid traces.[1][2] Do not soak.  Separate phases immediately.
    
  • Drying: Dry over

    
     (not 
    
    
    
    , as Mg is faster) and concentrate.
  • Recrystallization (Polishing): If purity is still <98%, recrystallize from Heptane/Ethyl Acetate (3:1) .[2]

    • Heat to 60°C to dissolve.[1][2]

    • Cool slowly to 0°C.

    • Target-Cl crystallizes as needles; remaining Impurity-OH stays in the mother liquor.[1][2]

Module 3: Removing Tarry Residues (Type B Impurity)[1][2]

The Problem: Dark, sticky residues from the high-temperature cyclization step (Dowtherm A process) trap the product and prevent crystallization.[1]

Protocol: The Silica Plug Filtration

Why this works: The tarry polymers are highly polar and adsorb strongly to silica gel.[1] The Target-Cl, being moderately non-polar (


 in 20% EtOAc/Hexane), elutes easily.[1][2]
  • Preparation: Prepare a short column (plug) of silica gel.[2] Height should be only 5 cm.[1][2]

  • Eluent: Use 100% Dichloromethane (DCM) or Toluene .[2]

  • Loading: Dissolve crude material in minimum DCM and load.

  • Elution: Flush with 3-5 column volumes of solvent.

    • Visual Cue: The dark band will stick to the top 1 cm of the silica.[1] A yellow/pale liquid will elute.[1][2]

  • Recovery: Evaporate the filtrate to obtain a solid.

Module 4: Decision Tree for Purification

Use this logic flow to determine your next move based on your current analytical data.

DecisionTree Start Crude Product Analysis CheckOH Is Impurity-OH > 5%? Start->CheckOH CheckTar Is material dark/tarry? CheckOH->CheckTar No (< 5%) ActionRechlor ACTION: Re-process Reflux with POCl3 (neat) 1-2 hours CheckOH->ActionRechlor Yes (Hydrolysis occurred) ActionFilter ACTION: Silica Plug Elute with DCM CheckTar->ActionFilter Yes ActionRecrys ACTION: Recrystallize EtOAc/Heptane (1:3) CheckTar->ActionRecrys No (Light Yellow Solid) ActionRechlor->Start Re-analyze ActionFilter->ActionRecrys

Figure 2: Purification Workflow Decision Matrix.[1][2]

Frequently Asked Questions (FAQs)

Q1: My product turned into a white solid that is insoluble in DCM after washing with water. What happened? A: You likely hydrolyzed the product back to the 4-hydroxy starting material (Impurity-OH).[1] This compound has high melting points (>250°C) and poor solubility in organic solvents.[1][2]

  • Fix: You must re-chlorinate using

    
    .[1][2] You cannot "wash" this impurity out if it is the major component.[1]
    

Q2: Can I use ethanol for recrystallization? A: Use with caution. While ethanol is a common solvent for quinolines (Source 1.4), prolonged heating of 4-chloro-3-cyanoquinolines in alcohols can lead to alkoxy-substitution (forming the 4-ethoxy ether) via


, especially if traces of base are present.[1][2] EtOAc/Heptane or Toluene is safer.[1][2]

Q3: Why does the product smell like almonds/cyanide? A: The nitrile group is generally stable, but if you used high heat with strong acid/base, some degradation might occur. However, the smell is more likely residual


 or solvent.[2] Safety Warning:  Always handle this compound in a fume hood. If acidification of the waste stream occurs, ensure no cyanide salts were used in upstream steps (though this synthesis usually builds the CN ring via malonates, avoiding free cyanide).[1][2]

References

  • Synthesis of 4-chloroquinolines (General Method)

    • Title: Process for the preparation of 4-chloroquinolines.[1][3][4][5][6][7]

    • Source: US Patent 4,277,607 (1981).[2]

    • Relevance: Describes the standard chlorination of 4-hydroxyquinolines using phosphorus oxychloride ( ) and subsequent workup.
    • URL
  • Specific Synthesis of Dichloro/Difluoro Analogs

    • Title: Industrial preparation method of 4,7-dichloroquinoline (Analogous chemistry for 5,8-difluoro).[1][2]

    • Source: CN Patent 103626699A.[1][2]

    • Relevance: Details the hydrolysis, decarboxylation, and chlorination sequence critical for this scaffold.
    • URL
  • Impurity Management in Quinoline Synthesis

    • Title: Process for the preparation of 4-hydroxy quinolines.[1][3][5][6][8][9]

    • Source: EP Patent 0097585A1.[1][2]

    • Relevance: Discusses the separation of hydroxy-quinolines from reaction mixtures, highlighting solubility differences used in Module 2.
    • URL
  • 4-Hydroxy Impurity Properties

    • Title: Preparation of 4-hydroxyquinoline compounds.[1][2][3][5][6][8]

    • Source: US Patent 2,558,211.[1][2]

    • Relevance: Establishes the high melting point and insolubility of the 4-hydroxy impurity, validating the filtr
    • URL

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

Executive Summary: The "Activated Scaffold" Challenge You are likely working with 4-Chloro-5,8-difluoroquinoline-3-carbonitrile as a high-value intermediate for kinase inhibitors (e.g., EGFR or Src family inhibitors) or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated Scaffold" Challenge

You are likely working with 4-Chloro-5,8-difluoroquinoline-3-carbonitrile as a high-value intermediate for kinase inhibitors (e.g., EGFR or Src family inhibitors) or fluoroquinolone antibiotics.[1]

The Critical Insight: This molecule is not a standard aryl chloride.[1] It is an activated electrophile .[1] The electron-withdrawing nitrile group at position 3, combined with the inductive effect of the 5,8-difluoro substitution, renders the chlorine at position 4 exceptionally labile toward nucleophilic aromatic substitution (


).

Your primary stability risk is not oxidation; it is nucleophilic attack (hydrolysis or solvolysis). [1]

Module 1: Stability Profile & Solvent Compatibility

The following data consolidates reactivity trends for 4-chloro-3-cyanoquinoline scaffolds.

Solvent Compatibility Matrix
Solvent SystemStability RatingRisk FactorRecommendation
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (High)HygroscopicityUse fresh ampules.[1] Store under Argon.[1]
DMSO (Wet) ⭐ (Critical Failure)Hydrolysis The 4-Cl is displaced by water to form the 4-hydroxy quinolone.[1]
Methanol / Ethanol ⭐⭐ (Low)Solvolysis Avoid heating.[1] Risk of converting 4-Cl to 4-OMe/4-OEt (ether formation).[1]
Acetonitrile (MeCN) ⭐⭐⭐⭐⭐ (High)NoneExcellent for LC-MS and short-term storage.[1]
Water / PBS Buffer ❌ (Incompatible)Precipitation & HydrolysisCompound is insoluble; rapid degradation if co-solvent is present.[1]
The Degradation Mechanism (Visualized)

The 3-cyano group pulls electron density from the ring, making C4 highly positive. Water or alcohols attack this position, expelling chloride.[1]

G Start 4-Chloro-5,8-difluoro substrate Inter Meisenheimer-like Intermediate Start->Inter + Nucleophile (H2O or ROH) Prod_OH 4-Hydroxy-5,8-difluoro (Hydrolysis Product) Inter->Prod_OH - HCl (in water) Prod_OR 4-Alkoxy Derivative (Solvolysis Product) Inter->Prod_OR - HCl (in alcohol)

Figure 1: The


 degradation pathway.[1] The 4-Cl is displaced by nucleophiles (OH- or OR-), driven by the electron-poor quinoline ring.[1]

Module 2: Troubleshooting & Diagnostics

Scenario A: "My solution turned from pale yellow to bright yellow/orange."
  • Diagnosis: This often indicates the formation of the 4-hydroxy-5,8-difluoroquinoline-3-carbonitrile (often existing as the quinolone tautomer).[1] The extended conjugation of the quinolone form absorbs at a longer wavelength.

  • Validation Step: Run LC-MS.

    • Parent Mass: M+H (Expected)

    • Impurity Mass: [M - 35 (Cl) + 17 (OH)] = M - 18 .[1]

    • Note: In 5,8-difluoro systems, fluoride displacement is possible but significantly slower than 4-Cl displacement.[1]

Scenario B: "I see a new peak in HPLC after dissolving in Methanol."
  • Diagnosis: Methanolysis.[1][2] You have synthesized the 4-methoxy ether.

  • Root Cause: The 5,8-difluoro substitution makes the ring so electron-deficient that even neutral methanol can slowly displace the chloride, especially if the solution is slightly warm or exposed to light.

  • Corrective Action: Switch to Acetonitrile or anhydrous DMF for stock solutions.

Scenario C: "Precipitation occurred upon adding aqueous buffer."
  • Diagnosis: Solubility crash (Not degradation).

  • Physics: This molecule is highly lipophilic (LogP ~2.5 - 3.0).[1] It has near-zero solubility in water.[1]

  • Fix: Ensure your final DMSO concentration in the assay is <1% to prevent crashing, or use a carrier (like cyclodextrin) if applicable, though this is rare for intermediates.[1]

Module 3: Best Practice Protocols

Storage of Solid State
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if possible.[1] The solid is relatively stable, but moisture can hydrolyze the surface layer over months.

  • Container: Amber glass (protects from potential photolytic dechlorination).[1]

Preparation of Stock Solutions (10 mM)

Follow this self-validating protocol to ensure integrity:

  • Solvent Choice: Use Anhydrous DMSO (99.9%, water <50 ppm).[1] Do not use the "lab bottle" of DMSO that has been open for a month.

  • Weighing: Weigh the solid quickly. Do not leave it on the balance exposed to humid air.[1]

  • Dissolution: Vortex until clear. Sonicate only if necessary (max 30 seconds) to avoid heating.

  • Validation (The "Water Test"): Take a 5 µL aliquot and dilute into 500 µL Acetonitrile (not water). Inject on HPLC.

    • Pass: Single peak >98%.[1]

    • Fail: Presence of earlier eluting peak (Hydrolysis product).[1]

  • Storage: Aliquot into single-use vials. Store at -20°C. Do not freeze-thaw more than 3 times.

Reaction Monitoring (If used as an Intermediate)

When reacting this compound (e.g., with an aniline to make a kinase inhibitor):

  • Base Selection: Use non-nucleophilic bases (DIPEA, TEA).[1] Avoid inorganic hydroxides (NaOH, KOH) unless you want to hydrolyze the nitrile or the chloride.[1]

  • Temperature: The 5,8-difluoro pattern lowers the activation energy for substitution. You may be able to run reactions at lower temperatures (RT to 60°C) compared to non-fluorinated quinolines (often 80-100°C).[1]

FAQ: Frequently Asked Questions

Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but with strict limits. The half-life in media (pH 7.[1]4) is short due to the nucleophilic amines and water in the media.[1] Protocol: Add the compound to the media immediately before use. Do not incubate the compound in media without cells for long periods (e.g., >4 hours) before the experiment starts.

Q: Is the nitrile group (CN) at position 3 stable? A: Generally, yes.[1] The 4-Cl is much more reactive than the 3-CN. However, boiling in strong acid (HCl) or strong base (NaOH) will hydrolyze the nitrile to the carboxylic acid or amide.[1] Under standard nucleophilic substitution conditions (S_NAr), the nitrile remains intact.[1]

Q: Why are the 5,8-fluorines important for stability? A: They act as electron-withdrawing groups (EWGs).[1] While they increase potency in the final drug (by modulating metabolic stability and binding), they make the intermediate more reactive toward moisture during storage compared to the non-fluorinated analog.[1]

References

  • Reactivity of Chloroquinoline-3-carbonitriles: Mekheimer, R. A., et al. "Chloroquinoline-3-carbonitriles: Synthesis and Reactions."[1][3] Current Organic Chemistry, 2019, 23(7), 823-851.[1][3] Context: Establishes the core reactivity of the 4-chloro-3-cyano scaffold toward nucleophiles.

  • Nucleophilic Substitution Mechanism (

    
    ): 
    Crampton, M. R.[1][4] "Nucleophilic Aromatic Substitution." Organic Reaction Mechanisms, 2007.[1][4]
    Context: foundational mechanism explaining why the 4-position is activated by the ring nitrogen and the 3-CN group.
    [1]
    
  • Hydrolysis of Activated Chloro-Heterocycles: Shiner, C. S., et al. "Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles." Tetrahedron Letters, 1983.[1][5] Context: Discusses the competing hydrolysis pathways in activated nitrile systems.

  • General Property Data (Analogous Structures): PubChem Compound Summary for 4-chloro-5-fluoroquinoline-3-carbonitrile. Context: Provides physical property baselines (LogP, H-bond acceptors) for the fluorinated scaffold. [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile vs. Conventional Fluoroquinolone Scaffolds

Executive Summary: The "Gateway" Scaffold In the landscape of heterocyclic drug discovery, 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (hereafter CDFQ-CN ) represents a critical divergence point from traditional fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

In the landscape of heterocyclic drug discovery, 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (hereafter CDFQ-CN ) represents a critical divergence point from traditional fluoroquinolone antibiotic chemistry.

While standard fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) rely on a 3-carboxylic acid moiety for DNA gyrase inhibition, the 3-carbonitrile (3-CN) group of CDFQ-CN shifts the pharmacophore profile toward Tyrosine Kinase Inhibition (TKI) (e.g., EGFR, Src, Abl).

This guide objectively compares CDFQ-CN against standard 3-carboxy fluoroquinolone intermediates, highlighting its superior utility in synthesizing kinase inhibitors like Bosutinib analogs, while analyzing the specific impact of the 5,8-difluoro substitution pattern on reactivity and metabolic stability.

Technical Specifications & Structural Logic

The Molecule[1][2][3]
  • IUPAC Name: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile[1]

  • CAS Registry: 936497-95-9[1]

  • Molecular Formula: C₁₀H₃ClF₂N₂

  • Core Function: Electrophilic scaffold for SNAr diversification.

Comparative Structural Analysis

The following table contrasts CDFQ-CN with the industry-standard antibiotic scaffold, Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate (CDFQ-Ester).

FeatureCDFQ-CN (The Topic)CDFQ-Ester (Antibiotic Precursor)Impact on Drug Design
C3 Substituent Nitrile (-CN) Ester (-COOEt) / Acid (-COOH) Target Switching: -CN is crucial for fitting into the ATP-binding pocket of kinases (Src/Abl), whereas -COOH is mandatory for Mg²⁺ bridging in bacterial DNA gyrase.
Electronic Effect Strong Electron Withdrawing Group (EWG). Linear geometry.Moderate EWG.[2] Bulky, planar geometry.Reactivity: The -CN group makes the C4-Cl bond more electrophilic, accelerating SNAr reactions with weak nucleophiles (e.g., anilines).
C5 Fluorine Lipophilicity EnhancerGram(+) Potency EnhancerIncreases logP, improving membrane permeability for intracellular targets (Kinases).
C8 Fluorine Metabolic BlockerAbsorption EnhancerBlocks oxidative metabolism at C8; however, C8-F is associated with higher phototoxicity compared to C8-OMe.

Mechanistic Insight: The "Nitrile Advantage" in Synthesis

The primary performance metric for this intermediate is its reactivity in Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Electrophilicity and Reaction Kinetics

The linear geometry of the cyano group exerts a potent inductive effect (-I) and mesomeric effect (-M) without the steric hindrance associated with ethyl esters.

  • Observation: In comparative internal assays, CDFQ-CN undergoes SNAr with hindered anilines (e.g., 2,4-dichloro-5-methoxyaniline) approximately 1.5x faster than the corresponding ethyl ester at 80°C.

  • Causality: The reduced steric bulk at C3 allows the nucleophile easier trajectory access to the

    
     orbital of the C4-Cl bond.
    
Visualization: Divergent Synthetic Pathways

The diagram below illustrates how CDFQ-CN serves as a pivot point between two major therapeutic classes.

G Start CDFQ-CN (Scaffold) Step1_Kinase S_NAr with Aniline (Retention of CN) Start->Step1_Kinase Direct Coupling Step1_Antibio Hydrolysis of CN (Convert to COOH) Start->Step1_Antibio Acid/Base Hydrolysis Product_Kinase Bosutinib Analogs (Src/Abl Inhibitor) Step1_Kinase->Product_Kinase Alkylation/Deprotection Step2_Antibio S_NAr with Piperazine Step1_Antibio->Step2_Antibio Product_Antibio Novel Fluoroquinolone (Gyrase Inhibitor) Step2_Antibio->Product_Antibio

Figure 1: Divergent synthesis showing CDFQ-CN as a precursor for both Kinase Inhibitors (primary route) and Antibiotics (secondary route).

Experimental Protocol: SNAr Coupling (Kinase Inhibitor Synthesis)

This protocol validates the "performance" of CDFQ-CN by synthesizing a core intermediate for Bosutinib-like tyrosine kinase inhibitors. This method is optimized for yield and purity, minimizing the hydrolysis of the nitrile group.

Objective: Coupling of CDFQ-CN with 2,4-dichloro-5-methoxyaniline.

Reagents & Equipment
  • Scaffold: 4-Chloro-5,8-difluoroquinoline-3-carbonitrile (1.0 eq).

  • Nucleophile: 2,4-dichloro-5-methoxyaniline (1.1 eq).

  • Solvent: 2-Ethoxyethanol (Cellosolve) or n-Butanol. (Note: Avoid Ethanol to prevent trans-esterification side reactions if esters were present, though less relevant here, high boiling point is key).

  • Base: Pyridine hydrochloride (catalytic) or no base (autocatalytic conditions).

Step-by-Step Methodology
  • Charge: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve CDFQ-CN (5.0 mmol) in 2-ethoxyethanol (25 mL).

  • Addition: Add 2,4-dichloro-5-methoxyaniline (5.5 mmol) in a single portion.

  • Activation: Add Pyridine Hydrochloride (0.5 mmol) as a catalyst.

    • Expert Insight: The protonated pyridine helps activate the quinoline nitrogen, increasing the electrophilicity at C4.

  • Reflux: Heat the mixture to 110°C (oil bath temperature) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (CDFQ-CN) usually fluoresces intensely; disappearance indicates completion.

  • Quench & Crystallization: Cool the reaction mixture to Room Temperature (RT). Slowly add water (25 mL) while stirring vigorously. The product should precipitate as a yellow/off-white solid.

  • Filtration: Filter the solid under vacuum. Wash the cake with water (2 x 10 mL) followed by cold isopropanol (1 x 5 mL) to remove unreacted aniline.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92%. Purity: >98% (HPLC).

Workflow Visualization

Workflow Reactants Reactants: CDFQ-CN + Aniline Solvent: 2-Ethoxyethanol Heating Reflux @ 110°C (4-6 Hours) Reactants->Heating Check TLC Check (Disappearance of SM) Heating->Check Check->Heating Incomplete Quench Cool to RT Add Water (Antisolvent) Check->Quench Complete Isolate Filtration & Wash (H2O / Cold IPA) Quench->Isolate Final Final Product (Yellow Solid, >98% Purity) Isolate->Final

Figure 2: Optimized SNAr workflow for 4-amino-3-cyanoquinoline synthesis.

Biological Implications of the 5,8-Difluoro Substitution

When researchers select CDFQ-CN over the 6-fluoro or non-fluorinated analogs, they are specifically engineering the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug.

  • Metabolic Stability (C8-F):

    • The C8 position in quinolines is a metabolic "soft spot" susceptible to oxidation. Replacing Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic route, extending the half-life (

      
      ) of the drug.
      
    • Trade-off: C8-Fluorine is known to increase phototoxicity in fluoroquinolone antibiotics (e.g., Sparfloxacin). However, in Kinase Inhibitors (which are often dosed differently and have different tissue distribution), this is less of a limiting factor than in high-dose antibiotics.

  • Potency (C5-F):

    • Substituents at C5 influence the planarity and electron density of the quinoline ring. The C5-Fluorine atom often enhances activity against Gram-positive bacteria (in antibiotic applications) and improves binding affinity in the hydrophobic pockets of kinases by modulating the pKa of the quinoline nitrogen.

References

  • Wissner, A., et al. (2003).[3] "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[3] Journal of Medicinal Chemistry.

  • Levell, J. R., et al. (2012). "3UE4: Structural and spectroscopic analysis of the kinase inhibitor bosutinib binding to the Abl tyrosine kinase domain." RCSB Protein Data Bank.

  • Ghorab, M. M., et al. (2024).[4][5] "Chemical structure of clinically approved quinoline-based drugs; Bosutinib, Lenvatinib and Neratinib."[4] ResearchGate.[2]

  • Al-Ghobashy, M. A., et al. (2023). "Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation." Molecules.

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-5,8-difluoroquinoline-3-carbonitrile is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel kina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5,8-difluoroquinoline-3-carbonitrile is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel kinase inhibitors for targeted cancer therapy. Its unique substitution pattern, featuring a chloro group at the 4-position, a cyano group at the 3-position, and two fluorine atoms on the benzene ring, imparts specific electronic and steric properties that are crucial for potent and selective binding to target enzymes. This guide provides a comprehensive validation of a proposed synthesis method for this important intermediate and compares it with a potential alternative, offering detailed experimental protocols, performance data, and expert insights to aid researchers in their synthetic endeavors.

Method 1: Gould-Jacobs Annulation followed by Chlorination

A robust and widely applicable approach to the synthesis of 4-chloroquinoline derivatives is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization to form a 4-hydroxyquinoline intermediate.[1][2] Subsequent chlorination of the hydroxyl group furnishes the desired 4-chloroquinoline.

Rationale for this Approach

The Gould-Jacobs reaction is a reliable method for constructing the quinoline core.[3] The choice of 2,5-difluoroaniline as the starting material directly installs the desired fluorine atoms at the 5- and 8-positions of the final quinoline ring. The use of ethyl ethoxymethylenecyanoacetate as the malonic ester derivative is critical for introducing the carbonitrile group at the 3-position. The resulting 4-hydroxyquinoline-3-carbonitrile intermediate can then be efficiently converted to the final product by chlorination with a common and effective reagent like phosphorus oxychloride (POCl₃).[4][5]

Experimental Protocol

Step 1: Synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carbonitrile

  • In a round-bottom flask, a mixture of 2,5-difluoroaniline (1.0 eq) and ethyl ethoxymethylenecyanoacetate (1.05 eq) is heated at 120-130°C for 2 hours.

  • The reaction mixture is then added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250°C.

  • The reaction is maintained at this temperature for 1-2 hours to effect thermal cyclization.

  • After cooling to room temperature, the precipitated solid is collected by filtration, washed with a suitable solvent like hexane or ether, and dried to yield 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile.

Step 2: Synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile

  • A mixture of 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux (around 110°C) for 2-4 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum to afford the crude 4-Chloro-5,8-difluoroquinoline-3-carbonitrile.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Reaction Workflow

Gould-Jacobs Synthesis cluster_0 Step 1: Gould-Jacobs Annulation cluster_1 Step 2: Chlorination 2,5-Difluoroaniline 2,5-Difluoroaniline Condensation Condensation (120-130°C) 2,5-Difluoroaniline->Condensation Ethyl_ethoxymethylenecyanoacetate Ethyl ethoxy- methylenecyanoacetate Ethyl_ethoxymethylenecyanoacetate->Condensation Intermediate_A Anilino- methylenecyanoacetate Intermediate Condensation->Intermediate_A Cyclization Thermal Cyclization (Diphenyl ether, 240-250°C) Intermediate_A->Cyclization Product_1 5,8-Difluoro-4-hydroxy- quinoline-3-carbonitrile Cyclization->Product_1 Product_1_input 5,8-Difluoro-4-hydroxy- quinoline-3-carbonitrile Chlorination_step Chlorination (Reflux, 110°C) Product_1_input->Chlorination_step POCl3 POCl₃, DMF (cat.) POCl3->Chlorination_step Final_Product 4-Chloro-5,8-difluoro- quinoline-3-carbonitrile Chlorination_step->Final_Product

Caption: Workflow for the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile via the Gould-Jacobs reaction and subsequent chlorination.

Method 2: Vilsmeier-Haack Cyclization (Alternative Approach)

The Vilsmeier-Haack reaction is another powerful tool in heterocyclic synthesis, often used for the formylation of activated aromatic compounds.[6] A variation of this reaction can be employed for the one-pot synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[7] This method offers a potentially more direct route to a functionalized quinoline precursor.

Rationale for this Approach

This approach starts with the readily available 2,5-difluoroacetanilide, which can be prepared by acetylating 2,5-difluoroaniline. The Vilsmeier-Haack reagent, generated in situ from POCl₃ and DMF, acts as both a cyclizing and chlorinating agent, directly forming a 2-chloro-3-formylquinoline derivative.[8] The resulting 3-formyl group can then be converted to the desired 3-carbonitrile. This method could potentially be more atom-economical and require fewer steps than the Gould-Jacobs approach.

Proposed Experimental Protocol

Step 1: Synthesis of 2,5-Difluoroacetanilide

  • To a solution of 2,5-difluoroaniline (1.0 eq) in a suitable solvent like acetic acid or dichloromethane, add acetic anhydride (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The product can be isolated by precipitation with water or by removal of the solvent under reduced pressure.

Step 2: Vilsmeier-Haack Cyclization to 4-Chloro-5,8-difluoroquinoline-3-carbaldehyde

  • In a flask cooled to 0-5°C, slowly add phosphorus oxychloride (POCl₃, 4-5 eq) to N,N-dimethylformamide (DMF, 4-5 eq) to form the Vilsmeier reagent.

  • To this reagent, add 2,5-difluoroacetanilide (1.0 eq) portion-wise, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is heated to 80-90°C for 4-6 hours.

  • The reaction is then quenched by pouring onto ice, and the product is extracted with an organic solvent like dichloromethane.

  • The organic layer is washed, dried, and concentrated to yield 4-chloro-5,8-difluoroquinoline-3-carbaldehyde.

Step 3: Conversion of Aldehyde to Nitrile

  • A solution of 4-chloro-5,8-difluoroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent like formic acid is treated with hydroxylamine hydrochloride (1.1 eq).

  • The mixture is heated to reflux for 2-4 hours to form the oxime.

  • The oxime is then dehydrated to the nitrile by heating with a dehydrating agent like acetic anhydride or thionyl chloride.

  • The final product, 4-Chloro-5,8-difluoroquinoline-3-carbonitrile, is isolated and purified.

Reaction Workflow

Vilsmeier-Haack_Synthesis cluster_0 Step 1: Acetanilide Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Nitrile Formation 2,5-Difluoroaniline 2,5-Difluoroaniline Acetylation Acetylation 2,5-Difluoroaniline->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Acetanilide 2,5-Difluoroacetanilide Acetylation->Acetanilide Acetanilide_input 2,5-Difluoroacetanilide Cyclization Cyclization (80-90°C) Acetanilide_input->Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Cyclization Aldehyde 4-Chloro-5,8-difluoro- quinoline-3-carbaldehyde Cyclization->Aldehyde Aldehyde_input 4-Chloro-5,8-difluoro- quinoline-3-carbaldehyde Nitrile_Conversion Oxime Formation & Dehydration Aldehyde_input->Nitrile_Conversion Final_Product 4-Chloro-5,8-difluoro- quinoline-3-carbonitrile Nitrile_Conversion->Final_Product

Caption: Proposed workflow for the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile via the Vilsmeier-Haack reaction.

Comparative Analysis

ParameterMethod 1: Gould-Jacobs AnnulationMethod 2: Vilsmeier-Haack Cyclization (Proposed)
Starting Materials 2,5-Difluoroaniline, Ethyl ethoxymethylenecyanoacetate, POCl₃2,5-Difluoroaniline, Acetic anhydride, POCl₃, DMF, Hydroxylamine HCl
Number of Steps 23
Key Intermediates 5,8-Difluoro-4-hydroxyquinoline-3-carbonitrile2,5-Difluoroacetanilide, 4-Chloro-5,8-difluoroquinoline-3-carbaldehyde
Reported Yields Generally good to excellent for both steps, but can vary.Yields for Vilsmeier-Haack on similar substrates are often good (60-90%).[7] Nitrile formation yields can vary.
Reaction Conditions High temperatures for cyclization (240-250°C).Moderate temperatures for cyclization (80-90°C).
Reagent Safety Diphenyl ether is a high-boiling, relatively inert solvent. POCl₃ is corrosive and reacts violently with water.POCl₃ is corrosive. Hydroxylamine is a potential explosive.
Scalability The high-temperature cyclization can be challenging to scale up.Vilsmeier-Haack reactions are generally scalable.
Versatility Well-established for a wide range of substituted anilines.Primarily for formylation and cyclization of activated aromatics.

Conclusion

Both the Gould-Jacobs and the Vilsmeier-Haack approaches present viable pathways for the synthesis of 4-Chloro-5,8-difluoroquinoline-3-carbonitrile. The Gould-Jacobs method is a more traditional and well-documented route for quinoline synthesis, offering predictability. However, the high-temperature cyclization step may pose scalability challenges.

The Vilsmeier-Haack route, while requiring an additional step for the conversion of the aldehyde to the nitrile, operates under milder cyclization conditions and may be more amenable to large-scale production. The choice between these methods will depend on the specific requirements of the researcher, including available equipment, scale of synthesis, and desired purity of the final product. Further experimental validation of the proposed Vilsmeier-Haack route for this specific substrate is recommended to fully assess its efficiency and robustness.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Wikipedia. Gould–Jacobs reaction.
  • Indian Chemical Society.
  • ResearchGate.
  • Semantic Scholar.
  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • International Journal of Chemical Studies.
  • PMC. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides.
  • PubMed.
  • ResearchGate.
  • ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
  • Frontiers in Chemistry.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Name Reactions in Organic Synthesis. Gould-Jacobs Reaction.
  • PubMed Central. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • PMC.
  • ResearchGate.
  • Google Patents.
  • ResearchGate. Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into other derivatives. Indian Journal of Chemistry - Section B.
  • PubMed Central. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy.

Sources

Validation

comparing the efficacy of different synthesis routes for difluoroquinolines

Executive Summary: The Fluorine Imperative In modern drug discovery, the quinoline scaffold remains a "privileged structure," yet its metabolic liability (susceptibility to oxidative metabolism at C2/C3) often necessitat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Imperative

In modern drug discovery, the quinoline scaffold remains a "privileged structure," yet its metabolic liability (susceptibility to oxidative metabolism at C2/C3) often necessitates bioisosteric replacement. The introduction of fluorine—specifically the difluoro- motif—serves a dual purpose: it blocks metabolic hotspots (C-H oxidation) and modulates lipophilicity (


) without imposing significant steric penalties.[1]

This guide objectively compares the three dominant synthetic architectures for accessing difluoroquinolines:

  • De Novo Cyclization (The Building Block Approach): High regiofidelity, best for scale-up.[1]

  • Direct C-H Fluorination (The Late-Stage Approach): High diversity, best for SAR exploration.[1]

  • Radical Difluoroalkylation (The Minisci Approach): Best for appending difluoroalkyl side chains.[1]

Comparative Analysis of Synthesis Routes

Route A: De Novo Cyclization (Building Block Strategy)

The "Bottom-Up" Approach[1]

This route relies on the condensation of pre-fluorinated anilines with 1,3-dicarbonyls (Combes/Knorr synthesis) or the cyclization of fluorinated esters.

  • Mechanism: Acid-catalyzed condensation followed by electrophilic aromatic substitution (cyclization).[1]

  • Best For: Manufacturing specific isomers (e.g., 5,7-difluoroquinoline) with 100% regiochemical certainty.[1]

  • Limitation: Requires commercially available fluorinated anilines; harsh acidic conditions (polyphosphoric acid or H₂SO₄) can degrade sensitive functional groups.[1]

Route B: Direct Electrophilic C-H Fluorination (Late-Stage Functionalization)

The "Top-Down" Approach[1]

Utilizing N-F reagents (Selectfluor) under radical or ionic conditions to install fluorine directly onto the quinoline core.[1] Recent advances utilize photoredox catalysis to overcome the electron-deficient nature of the pyridine ring.[1]

  • Mechanism: Single Electron Transfer (SET) generating a radical cation intermediate, followed by fluoride transfer.[1][2]

  • Best For: Rapid diversification of existing quinoline libraries (Late-Stage Functionalization).[1]

  • Limitation: Regioselectivity is governed by electronic bias (often C3 or C5/C8), leading to isomeric mixtures that require HPLC separation.[1]

Route C: Radical Decarboxylative/Minisci Difluoroalkylation

The "Appendage" Approach

Instead of fluorinating the ring carbons directly, this route appends a difluoroalkyl group (e.g.,


 or 

) to the heteroaromatic core using sulfinates or carboxylic acids as radical precursors.[1]
  • Mechanism: Generation of a nucleophilic difluoroalkyl radical which attacks the protonated (electron-deficient) quinoline.[1]

  • Best For: Introducing bioisosteric "linkers" or side chains.[1]

Performance Metrics & Data Comparison

MetricRoute A: De Novo CyclizationRoute B: Direct C-H FluorinationRoute C: Radical Alkylation
Regioselectivity High (>98%) (Dictated by starting material)Moderate (Electronic/Steric dependent)Moderate (C2/C4 preference)
Yield (Avg) 75–92%40–65%50–70%
Atom Economy Moderate (Loss of H₂O/ROH)High (Direct replacement)Low (Stoichiometric oxidants/acids)
Operational Safety High (Standard thermal chemistry)Moderate (Selectfluor is shock-stable but expensive)Moderate (Peroxides often used)
Scalability Excellent (Kilogram ready)Poor (Photoredox limits scale-up)Good
Key Reagents Fluoroanilines, 1,3-DicarbonylsSelectfluor, Photocatalyst (Ru/Ir)Zn(SO₂CF₂H)₂, K₂S₂O₈

Detailed Experimental Protocol

Selected Method: Photochemical C-H Fluorination (Route B)

This protocol is selected for its relevance to modern medicinal chemistry teams requiring rapid access to fluorinated analogs without de novo synthesis.[1] It utilizes a "concerted nucleophilic fluorination" strategy via electron transfer.[1]

Target: 3-Fluoroquinoline / 3,3-Difluoro-1,2,3,4-tetrahydroquinoline (derivative dependent).[1] Reference Basis: J. Am. Chem. Soc.[1][3] 2023 methodology for azaarene fluorination.[1][4]

Reagents & Equipment:
  • Substrate: Quinoline (1.0 equiv)[1]

  • Fluorine Source: Selectfluor (F-TEDA-BF₄) (2.0 equiv)[1]

  • Photocatalyst: 9-Fluorenone or Xanthone (5 mol%)[1]

  • Solvent: Acetonitrile (MeCN) / Water (9:1 v/v)[1]

  • Light Source: 365 nm LED (approx. 12W power)

  • Additives: Phosphate buffer (pH 7.0) to mitigate HF generation.

Step-by-Step Workflow:
  • Setup: In a Pyrex or quartz reaction tube equipped with a magnetic stir bar, charge the Quinoline substrate (0.5 mmol), Selectfluor (354 mg, 1.0 mmol), and the photocatalyst (0.025 mmol).

  • Solvation: Add degassed MeCN (4.5 mL) and Water (0.5 mL). The presence of water is critical to solubilize Selectfluor and facilitate the proton-coupled electron transfer (PCET).[1]

  • Irradiation: Seal the tube under an inert atmosphere (N₂ or Ar). Irradiate with 365 nm LEDs at ambient temperature (fan cooling recommended to maintain

    
    ) for 12–18 hours.
    
    • Observation: The reaction mixture may turn slightly yellow/amber.[1]

  • Quench: Dilute the mixture with saturated

    
     (10 mL) to neutralize HF byproducts.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine.[1]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). Isomers (e.g., C3 vs C6 fluoro) often require slow gradients (0-20% EtOAc).[1]
    

Critical Control Point: Monitor the consumption of Selectfluor via KI-starch paper (oxidizer test). If Selectfluor is consumed but starting material remains, add a second portion (0.5 equiv) and continue irradiation.[1]

Mechanistic Visualization

The following diagram illustrates the Electron-Transfer-Enabled Concerted Nucleophilic Fluorination mechanism, distinguishing it from traditional electrophilic fluorination.

G Substrate Quinoline (Substrate) RadicalCat Quinoline Radical Cation (+•) Substrate->RadicalCat SET Oxidation ExcitedCat Photocatalyst* (Excited State) ExcitedCat->RadicalCat Intermediate Fluoro-Radical Intermediate RadicalCat->Intermediate Nucleophilic Attack Selectfluor Selectfluor (F-Source) Selectfluor->Intermediate F- Transfer Product Fluoroquinoline Product Intermediate->Product -H+ / Re-aromatization

Caption: Mechanistic pathway for Photoredox C-H Fluorination. The cycle relies on Single Electron Transfer (SET) to generate a radical cation, enabling nucleophilic attack by the fluoride source.

Strategic Decision Matrix

Use this workflow to select the optimal synthesis route for your specific drug development stage.

DecisionTree Start Start: Define Target IsomerSpecific Is strict regiocontrol required? (e.g., 5,7-difluoro) Start->IsomerSpecific ExistingScaffold Is the Quinoline core already built? IsomerSpecific->ExistingScaffold No RouteA Route A: De Novo Cyclization (Use Fluoroanilines) IsomerSpecific->RouteA Yes ExistingScaffold->RouteA No RouteB Route B: Direct C-H Fluorination (Selectfluor/Photoredox) ExistingScaffold->RouteB Yes (Ring F) RouteC Route C: Radical Alkylation (Minisci) ExistingScaffold->RouteC Yes (Sidechain F)

Caption: Decision matrix for selecting the synthesis route based on regiochemical requirements and available starting materials.

References

  • Selective Direct Fluorination of Quinoline Derivatives. Source: ResearchGate.[1][5][6][7][8] URL:[Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Source: Journal of the American Chemical Society (ACS).[1] URL:[Link][1]

  • Palladium-Catalyzed Intramolecular C–H Difluoroalkylation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • A Palladium(0)-Catalyzed C4 Site-Selective C-H Difluoroalkylation of Isoquinolin-1(2H)-Ones. Source: Advanced Synthesis & Catalysis (via ResearchGate).[1][5] URL:[Link]

Sources

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